Boc-L-isoleucine methyl ester
Description
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Properties
IUPAC Name |
methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRYBAAAYDFIEQ-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472919 | |
| Record name | Boc-L-isoleucine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17901-01-8 | |
| Record name | Boc-L-isoleucine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-L-isoleucine Methyl Ester: A Technical Guide for Researchers
For immediate release:
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of Boc-L-isoleucine methyl ester. This key amino acid derivative is a fundamental building block in peptide synthesis and plays a crucial role in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound, systematically named methyl (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-methylpentanoate, is a colorless liquid at room temperature.[1] It is widely utilized in organic synthesis, particularly in the construction of peptides and peptidomimetics. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 17901-01-8 | [1][2] |
| Molecular Formula | C₁₂H₂₃NO₄ | [1][2] |
| Molecular Weight | 245.32 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Optical Rotation | [α] = -15 ± 2º (c=1 in MeOH) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Density | Data not readily available |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the protection of the amino group of L-isoleucine methyl ester with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, ensuring that the amino group does not participate in unwanted side reactions during peptide coupling.
The Boc protecting group is characterized by its stability under neutral and basic conditions, making it compatible with a wide range of reaction conditions.[4][][6] However, it is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA), to liberate the free amine for subsequent peptide bond formation.[][7] This acid lability is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[7]
Applications in Peptide Synthesis
This compound is a vital building block in both solution-phase and solid-phase peptide synthesis.[1][8] The Boc group provides temporary protection of the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain.[8]
Due to the steric hindrance of the β-branched side chain of isoleucine, peptide bond formation can be challenging.[8] The selection of appropriate coupling reagents and conditions is therefore critical to ensure high yields and minimize racemization.
The following diagram illustrates a typical workflow for the incorporation of a Boc-protected isoleucine residue in a solution-phase dipeptide synthesis.
Caption: Solution-Phase Dipeptide Synthesis Workflow.
Experimental Protocol: Solution-Phase Dipeptide Synthesis
The following is a representative protocol for the synthesis of a dipeptide using Boc-L-isoleucine and an amino acid methyl ester, adapted from established methods.[8]
Materials:
-
Boc-L-isoleucine
-
L-Alanine methyl ester hydrochloride (or other amino acid methyl ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DCC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the free amine: Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM. Add DIPEA (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Activation of Boc-L-isoleucine: In a separate flask, dissolve Boc-L-isoleucine (1.0 equivalent) and HOBt (1.0 equivalent, if using DCC) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., DCC, 1.1 equivalents) and stir the mixture at 0 °C for 30 minutes.
-
Coupling Reaction: To the activated Boc-L-isoleucine solution, add the prepared free amine solution from step 1. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the urea byproduct (if DCC was used). Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide.
-
Purification: The crude product can be purified by silica gel column chromatography to obtain the pure Boc-protected dipeptide methyl ester.
-
Boc Deprotection (Optional, for chain elongation): The purified Boc-protected dipeptide can be dissolved in a solution of TFA in DCM (typically 25-50%) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the deprotected dipeptide methyl ester as a TFA salt, which can be used in the next coupling step after neutralization.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9] It is important to avoid inhalation, ingestion, and contact with skin and eyes.[9] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]
Conclusion
This compound is a cornerstone reagent for chemists and pharmaceutical scientists engaged in peptide synthesis. Its well-defined reactivity and stability, coupled with established protocols for its use, make it an indispensable tool in the creation of complex peptide-based molecules for a wide array of research and therapeutic applications.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Boc-L-Isoleucine Methyl Ester
This guide provides a comprehensive technical overview of this compound, an essential amino acid derivative for peptide synthesis and pharmaceutical research. It covers the compound's structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role as a building block in the development of biologically active peptides.[1]
Chemical Structure and Properties
This compound is a derivative of the amino acid L-isoleucine. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester protecting the carboxyl group. This dual protection strategy is instrumental in peptide synthesis. The Boc group prevents unwanted reactions at the amino terminus during peptide bond formation, while the methyl ester protects the carboxyl end.[2] The IUPAC name for this compound is methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate.[3][]
The structure is defined by the following SMILES notation: CC--INVALID-LINK----INVALID-LINK--OC)NC(=O)OC(C)(C)C.[3]
Physicochemical Properties
The key properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₄ | [1][3][] |
| Molecular Weight | 245.32 g/mol | [1][3][] |
| Appearance | Colorless liquid | [1][] |
| CAS Number | 17901-01-8 | [1][3] |
| Purity | ≥ 99% (HPLC) | [1][] |
| Optical Rotation | [α] = -15 ± 2º (c=1 in MeOH) | [1] |
| Storage Conditions | Store at 0-8°C | [1][] |
Synthesis and Experimental Protocols
This compound is typically synthesized from L-isoleucine methyl ester by introducing the Boc protecting group.
Synthesis of N-(t-butoxycarbonyl)-L-isoleucine methyl ester
This protocol describes the reaction of L-isoleucine methyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
L-isoleucine methyl ester (24.3 g, 0.134 moles)
-
Triethylamine (13.5 g, 0.134 moles)
-
Di-tert-butyl dicarbonate (29.1 g, 0.134 moles)
-
Methylene chloride (CH₂Cl₂)
-
Water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of L-isoleucine methyl ester and triethylamine is prepared in 210 ml of methylene chloride.[5]
-
A solution of di-tert-butyl dicarbonate in 25 ml of methylene chloride is added dropwise to this mixture at 0°C.[5]
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.[5]
-
The mixture is then filtered.[5]
-
The filtrate is washed successively with 100 ml of water and 75 ml of a saturated sodium bicarbonate solution.[5]
-
The organic layer is dried over magnesium sulfate and evaporated to yield N-(t-butoxycarbonyl)-L-isoleucine methyl ester as an oil.[5]
This procedure typically results in a high yield (around 93%) of the desired product.[5]
Spectroscopic Data
Spectroscopic analysis is crucial for verifying the structure and purity of the synthesized compound.
| Spectroscopy | Data |
| ¹H-NMR (CDCl₃) | δ 0.92 (d, J=7, 6H), 1.43 (s, 9H), 3.70 (s, 3H), 4.17 (dd, J=5, 9, 1H), 5.03 (d, J=9, 1H)[5] |
Protocol for NMR Data Acquisition
The following is a general protocol for acquiring NMR spectra for compounds of this type.
Sample Preparation:
-
Dissolve a small amount of the sample (5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.[6]
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[6]
Applications in Peptide Synthesis
This compound is a vital building block in peptide synthesis, particularly in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][7] The Boc group serves as a temporary protecting group for the α-amino function, which can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for the formation of a peptide bond with the next amino acid in the sequence.[8]
Its role in medicinal chemistry is significant for designing peptide-based drugs.[1] It is also valuable in the study of protein interactions and enzyme mechanisms, where its structural properties aid in the design of inhibitors and modulators.[1]
Workflow in Dipeptide Synthesis
The following diagram illustrates the logical workflow for using this compound in the synthesis of a dipeptide. The process involves the deprotection of the Boc group, followed by coupling with another Boc-protected amino acid.
Caption: Workflow for dipeptide synthesis using this compound.
Safety, Handling, and Storage
-
Storage: The compound should be stored at 0-8°C to maintain its integrity.[1][]
-
Handling: Standard laboratory safety protocols should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a cornerstone reagent for chemists and researchers in the fields of peptide synthesis and drug discovery. Its well-defined structure and reactivity, facilitated by the Boc and methyl ester protecting groups, allow for precise and controlled elongation of peptide chains. The protocols and data presented in this guide offer a technical foundation for the effective and safe utilization of this versatile compound in research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
An In-depth Technical Guide to the Synthesis of Boc-L-isoleucine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for Boc-L-isoleucine methyl ester, a crucial building block in peptide synthesis and pharmaceutical development. The document outlines two common strategic routes, detailing experimental protocols and presenting quantitative data to aid in methodology selection and practical application.
Introduction
N-tert-butoxycarbonyl-L-isoleucine methyl ester (this compound) is a protected amino acid derivative widely utilized in the synthesis of peptides and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allow for controlled, sequential reactions in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The selection of an optimal synthetic route is critical for achieving high yields and purity, which directly impacts research productivity and cost-effectiveness. This guide compares the two primary synthetic strategies:
-
Pathway 1: N-terminal Boc protection of L-isoleucine, followed by esterification of the carboxylic acid.
-
Pathway 2: Esterification of the carboxylic acid of L-isoleucine, followed by N-terminal Boc protection.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic pathways to this compound.
| Pathway | Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | 1. Boc Protection | L-Isoleucine | Boc-L-Isoleucine | Di-tert-butyl dicarbonate (Boc)₂O, NaOH | 95%[1] |
| 2. Esterification | Boc-L-Isoleucine | This compound | Dicyclohexylcarbodiimide (DCC), Methanol | ~82% (for similar substrates)[2] | |
| Overall (Estimated) | L-Isoleucine | This compound | ~78% | ||
| 2 | 1. Esterification | L-Isoleucine | L-Isoleucine methyl ester hydrochloride | Thionyl chloride (SOCl₂), Methanol | >95%[3] |
| 2. Boc Protection | L-Isoleucine methyl ester hydrochloride | This compound | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine | 93%[4] | |
| Overall (Estimated) | L-Isoleucine | This compound | ~88% |
Synthesis Pathways Visualization
The following diagram illustrates the two synthetic routes for the preparation of this compound.
Experimental Protocols
Pathway 1: Boc Protection followed by Esterification
Step 1: Synthesis of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-Isoleucine)
This protocol is adapted from a widely cited method for the Boc protection of L-isoleucine.[1][5]
-
Materials:
-
L-Isoleucine
-
1 M Sodium Hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
-
Procedure:
-
Dissolve L-isoleucine (1.0 eq) in a 1 M NaOH solution and cool the mixture in an ice bath.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) dissolved in dioxane.[1]
-
Stir the reaction mixture at ambient temperature for 24 hours.[1]
-
Adjust the pH of the reaction solution to 10 with 1 M NaOH and add diethyl ether for phase separation.
-
Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[1]
-
Extract the aqueous phase with ethyl acetate (3x).[1]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to yield N-Boc-L-isoleucine.[1]
-
Step 2: Synthesis of this compound
This protocol is based on a general method for the esterification of N-Boc protected amino acids using dicyclohexylcarbodiimide (DCC).[2]
-
Materials:
-
N-Boc-L-isoleucine
-
Dicyclohexylcarbodiimide (DCC)
-
Methanol
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the N-Boc-L-isoleucine obtained in the previous step in tetrahydrofuran.
-
Add dicyclohexylcarbodiimide (DCC) and stir the reaction mixture for 1 hour at 20-30°C.[2]
-
Add methanol dropwise to the reaction solution while maintaining the temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solution to remove the dicyclohexylurea byproduct.[2]
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or chromatography to yield this compound.[2]
-
Pathway 2: Esterification followed by Boc Protection
Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride
This protocol utilizes thionyl chloride for the efficient esterification of L-isoleucine.[2][3]
-
Materials:
-
L-Isoleucine
-
Methanol
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
Suspend L-isoleucine (1.0 eq) in methanol in a round-bottom flask.[2]
-
Cool the suspension to 0°C.
-
Slowly add freshly distilled thionyl chloride (2.0-3.0 eq) while stirring.[2]
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction completion using TLC.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the L-isoleucine methyl ester hydrochloride salt.[2]
-
Step 2: Synthesis of this compound
This protocol provides a high-yielding method for the Boc protection of L-isoleucine methyl ester.[4]
-
Materials:
-
L-Isoleucine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Methylene chloride (CH₂Cl₂)
-
Water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Prepare a mixture of L-isoleucine methyl ester (1.0 eq) and triethylamine (1.0 eq) in methylene chloride.[4]
-
Cool the mixture to 0°C.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methylene chloride dropwise to the mixture at 0°C.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[4]
-
Filter the reaction mixture.
-
Wash the filtrate successively with water and a saturated sodium bicarbonate solution.[4]
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield this compound as an oil.[4]
-
Conclusion
Both synthetic pathways presented in this guide are effective for the preparation of this compound. The choice between the two routes may depend on the availability of starting materials, desired scale, and purification preferences. Based on the reported yields, Pathway 2, which involves initial esterification followed by Boc protection, appears to offer a slightly higher overall yield. Careful execution of these protocols will enable researchers and professionals to reliably synthesize high-purity this compound for their applications in peptide synthesis and drug discovery.
References
Boc-L-isoleucine methyl ester CAS number 17901-01-8
An In-depth Technical Guide to Boc-L-isoleucine Methyl Ester (CAS: 17901-01-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS number 17901-01-8, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, pharmaceutical research, and biotechnology.[1] This compound incorporates two key protecting groups: a tert-butyloxycarbonyl (Boc) group at the N-terminus and a methyl ester at the C-terminus. The Boc group provides temporary protection of the alpha-amino functionality, which is crucial for the stepwise elongation of peptide chains. It is stable under various coupling conditions but can be selectively removed under mild acidic conditions.[2][3] The methyl ester protects the carboxylic acid, preventing unwanted side reactions.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, key applications, spectroscopic data, stability profile, and handling guidelines.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1][] Its properties are summarized in the table below, providing essential data for its use in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 17901-01-8 | [1][5] |
| Molecular Formula | C₁₂H₂₃NO₄ | [1][] |
| Molecular Weight | 245.32 g/mol | [1][][5] |
| Appearance | Colorless liquid | [1][] |
| IUPAC Name | methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | [5] |
| Synonyms | Boc-L-Ile-OMe, N-Boc-L-isoleucine Methyl Ester, Methyl (tert-butoxycarbonyl)-L-isoleucinate | [1][5] |
| Optical Rotation | [α] = -15 ± 2º (c=1 in MeOH) | [1] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 2-8 °C | [1][] |
Synthesis of this compound
The most common method for synthesizing this compound involves the protection of the amino group of L-isoleucine methyl ester with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: N-Boc Protection
This protocol describes the synthesis of this compound from L-isoleucine methyl ester and di-tert-butyl dicarbonate.[6]
Materials:
-
L-isoleucine methyl ester (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Triethylamine (Et₃N) (1 equivalent)
-
Methylene chloride (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of L-isoleucine methyl ester (1 eq.) and triethylamine (1 eq.) in methylene chloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a separate solution of di-tert-butyl dicarbonate (1 eq.) in methylene chloride.
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled L-isoleucine methyl ester mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the mixture to remove any solids.
-
Wash the filtrate successively with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the final product, this compound, as an oil.[6]
Applications in Research and Development
This compound is a crucial building block in modern organic and medicinal chemistry.[1]
-
Peptide Synthesis : It is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS).[1][7] The Boc group serves as a temporary protecting group for the N-terminus, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[1]
-
Drug Development : This derivative is integral to the design and synthesis of peptide-based drugs.[1] Peptidomimetics and other complex molecules incorporating this moiety are explored for various therapeutic targets.
-
Biotechnology and Protein Engineering : It is used to modify proteins, potentially enhancing their stability, activity, or other functional properties for biopharmaceutical applications.[1]
Spectroscopic Analysis
Spectroscopic data is essential for the verification of the structure and purity of this compound.
¹H NMR Spectroscopy
Proton NMR provides information on the hydrogen atoms within the molecule. A published synthesis protocol reports the following characteristic peaks for a sample in CDCl₃.[6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.03 | Doublet (d) | 1H | NH |
| 4.17 | Doublet of doublets (dd) | 1H | α-CH |
| 3.70 | Singlet (s) | 3H | O-CH₃ (methyl ester) |
| 1.43 | Singlet (s) | 9H | (CH₃)₃-C (Boc group) |
| 0.92 | Doublet (d) | 6H | Side chain CH₃ groups |
¹³C NMR and Mass Spectrometry
Stability, Storage, and Handling
Stability Profile
The stability of this compound is dictated by its protecting groups. This profile is analogous to other Boc-protected amino acid esters like Boc-L-leucine methyl ester.[2]
-
Acidic Conditions : The Boc group is labile in the presence of strong acids, such as trifluoroacetic acid (TFA). This property is exploited for its removal during peptide synthesis.[2]
-
Basic and Neutral Conditions : The compound is generally stable under neutral and basic conditions. However, prolonged exposure to strong bases can lead to the hydrolysis (saponification) of the methyl ester group.[2]
Storage and Handling
-
Storage : For optimal stability and shelf-life, this compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[1][] It should be protected from moisture.[9]
-
Handling : Standard laboratory safety practices should be employed. Handle with gloves and use approved eye protection.[10] Work in a well-ventilated area to avoid inhalation.[10] If contact occurs, wash the affected area with soap and water.[10] For eye contact, flush with water as a precaution.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to Boc-L-isoleucine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-L-isoleucine methyl ester, a pivotal amino acid derivative in the fields of peptide synthesis and pharmaceutical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and illustrates key procedural workflows.
Core Properties of this compound
This compound is an N-terminally protected form of L-isoleucine, where the tert-butyloxycarbonyl (Boc) group prevents unwanted reactions at the amino terminus during peptide bond formation. The methyl ester protects the C-terminus. This dual protection makes it a valuable building block in synthetic chemistry.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 245.32 g/mol | [1][2] |
| Molecular Formula | C₁₂H₂₃NO₄ | [1][2] |
| CAS Number | 17901-01-8 | [1][2] |
| Appearance | Colorless liquid | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Optical Rotation | [α] = -15 ± 2º (c=1 in MeOH) | [2] |
| Density (Predicted) | 1.008 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 322.5 ± 25.0 °C | [3] |
| Storage Conditions | 2-8°C | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Boc protection of L-isoleucine methyl ester. The following workflow and protocol detail this process.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol details the synthesis of this compound from L-isoleucine methyl ester hydrochloride.
Materials:
-
L-isoleucine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a mixture of L-isoleucine methyl ester (1.0 equivalent) and triethylamine (1.0 equivalent) in dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane dropwise to the cooled mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate successively with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield N-(t-butoxycarbonyl)-L-isoleucine methyl ester as an oil.
Application in Peptide Synthesis
This compound is a key reagent in both solid-phase and solution-phase peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be removed under acidic conditions to allow for the coupling of the next amino acid in the sequence.
Logical Relationship: Peptide Coupling and Deprotection Cycle
Caption: The cycle of coupling and deprotection in peptide synthesis.
Experimental Protocol: Peptide Coupling
This protocol describes a general procedure for coupling Boc-L-isoleucine to a free amine in solution-phase synthesis, for instance, L-Alanine methyl ester.
Materials:
-
Boc-L-isoleucine
-
L-Alanine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M HCl, 5% NaHCO₃ solution, Brine
Procedure:
-
Dissolve Boc-L-isoleucine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, prepare the free base of L-Alanine methyl ester by treating the hydrochloride salt with DIPEA (1.1 equivalents) in DCM.
-
Cool the Boc-L-isoleucine solution to 0°C and slowly add a solution of DCC (1.1 equivalents) in DCM. A white precipitate of dicyclohexylurea (DCU) will form.[4]
-
Stir this activation mixture at 0°C for 30 minutes.[4]
-
Add the prepared L-Alanine methyl ester free base solution to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the DCU precipitate. Dilute the filtrate with Ethyl Acetate and wash sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure dipeptide.
Experimental Protocol: N-terminal Boc Group Deprotection
This protocol outlines the standard procedure for removing the Boc protecting group from a peptide synthesized on a solid support (SPPS).
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.[5]
-
Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin).[5]
-
Shake the mixture for 20-30 minutes at room temperature.[5][6]
-
Washing: Drain the deprotection solution.
-
Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.[5]
-
Wash the resin three times with DCM to remove excess DIPEA.[5]
-
The resin is now ready for the next amino acid coupling step.
References
- 1. This compound | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 17901-01-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Solubility of Boc-L-Isoleucine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the key physical and chemical properties of Boc-L-isoleucine methyl ester is presented below. These characteristics are fundamental for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 17901-01-8 | [1][2][] |
| Molecular Formula | C₁₂H₂₃NO₄ | [1][2] |
| Molecular Weight | 245.32 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][] |
| Purity | ≥ 99% (HPLC) | [1][] |
| Optical Rotation | [a] = -15 ± 2º (c=1 in MeOH) | [1] |
| Storage Conditions | 0-8°C | [1][] |
Solubility Profile
Detailed quantitative solubility data for this compound in various solvents is not extensively documented. However, its structural characteristics as a protected amino acid ester suggest good solubility in a range of common organic solvents used in peptide synthesis.
General solubility observations for similar Boc-protected amino acids suggest that solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are effective. For the closely related compound, Boc-L-isoleucine, it is noted to be soluble in methanol and insoluble in water.[4][5] This provides a likely, though not confirmed, solubility pattern for its methyl ester derivative.
It is a common practice to address solubility challenges with Boc-protected amino acids by using co-solvent systems or gentle heating and sonication.[6] For instance, a mixture of DCM, DMF, and NMP can be effective for compounds that are difficult to dissolve.[6]
Experimental Protocol: General Dissolution for Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the dissolution and activation of a Boc-protected amino acid, such as this compound, for use in SPPS coupling reactions.[6]
Objective: To prepare a solution of this compound for efficient coupling to a resin-bound peptide.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMF, NMP, DCM)
-
Activating agent (e.g., HBTU, HATU)
-
Reaction vessel
-
Vortex mixer or sonicator
Procedure:
-
Reagent Preparation: In a clean, dry reaction vessel, accurately weigh the required amount of this compound (typically 3-4 equivalents relative to the resin substitution).
-
Solvent Addition: Add the calculated volume of the chosen solvent (e.g., DMF) to the reaction vessel.
-
Dissolution: Vigorously mix the solution using a vortex mixer until the this compound is completely dissolved. A visual inspection should confirm the absence of any suspended particles. If dissolution is challenging, gentle warming (not exceeding 40°C) or sonication for 5-10 minutes can be employed.[6]
-
Activation: Add the activating agent (e.g., HBTU, typically 3-4 equivalents) to the solution.
-
Coupling: The resulting activated amino acid solution is then ready to be added to the reaction vessel containing the peptide-resin for the coupling step.[6]
Workflow for Dissolution and Activation
The logical flow for preparing this compound for SPPS is outlined in the diagram below. This workflow ensures the complete dissolution and effective activation of the amino acid derivative prior to its introduction to the solid-phase support.
Caption: Standard workflow for the dissolution and activation of this compound for SPPS.
References
Spectroscopic Data and Experimental Protocols for Boc-L-Isoleucine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Boc-L-isoleucine methyl ester, a key building block in peptide synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition and analysis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.03 | d | 1H | NH |
| ~4.17 | dd | 1H | α-CH |
| ~3.70 | s | 3H | OCH₃ |
| ~1.8-1.9 | m | 1H | β-CH |
| ~1.43 | s | 9H | C(CH₃)₃ (Boc) |
| ~1.1-1.4 | m | 2H | γ-CH₂ |
| ~0.92 | d | 3H | γ-CH₃ |
| ~0.90 | t | 3H | δ-CH₃ |
Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm). Data is based on reported values for similar compounds.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (ester) |
| ~155 | C=O (Boc) |
| ~80 | C(CH₃)₃ (Boc) |
| ~58 | α-CH |
| ~52 | OCH₃ |
| ~38 | β-CH |
| ~28 | C(CH₃)₃ (Boc) |
| ~25 | γ-CH₂ |
| ~15 | γ-CH₃ |
| ~11 | δ-CH₃ |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak (δ = 77.16 ppm). Data is predicted based on values for Boc-L-isoleucine and other Boc-amino acid methyl esters.[1]
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch |
| ~2970, 2935, 2880 | Strong | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (Boc carbamate) |
| ~1510 | Medium | N-H bend (amide II) |
| ~1365, 1390 | Medium | C-H bend (t-butyl) |
| ~1250, 1160 | Strong | C-O stretch (ester and carbamate) |
Sample form: Neat liquid or thin film.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 246 | Moderate | [M+H]⁺ (protonated molecule) |
| 190 | Moderate | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| 146 | High | [M+H - Boc]⁺ (loss of Boc group) |
| 101 | Moderate | [Boc]⁺ |
| 57 | Very High | [C₄H₉]⁺ (t-butyl cation) |
Ionization method: Electrospray Ionization (ESI), positive ion mode. The molecular weight of this compound is 245.32 g/mol .[2]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[3]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[3]
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.
-
Infrared (IR) Spectroscopy
Protocol for ATR-FTIR Analysis:
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
-
Instrument Setup:
-
Mount the ATR accessory in the FT-IR spectrometer.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry
Protocol for ESI-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.
-
-
Instrument Setup:
-
Set up the electrospray ionization source in positive ion mode.
-
Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 μL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Processing:
-
Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
-
Compare the observed fragmentation pattern with known fragmentation pathways for Boc-protected amino acid esters.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Navigating the Stability of Boc-L-Isoleucine Methyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-L-isoleucine methyl ester (Boc-L-isoleucine methyl ester). A fundamental understanding of the stability profile of this critical raw material is paramount for ensuring its integrity in peptide synthesis, drug discovery, and other sensitive applications. Adherence to proper storage and handling protocols is essential for reproducible experimental outcomes and the quality of final products.
Chemical Properties and Recommended Storage
This compound is a derivative of the amino acid L-isoleucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester protecting the carboxylic acid. These modifications enhance its solubility in organic solvents and render it suitable for various synthetic methodologies. However, these functional groups also define its susceptibility to degradation under specific environmental conditions.
For optimal shelf life, this compound should be stored in a cool, dry environment. The recommended storage temperature is between 2°C and 8°C.[1] It is crucial to protect the compound from moisture and light to prevent degradation.
Table 1: Summary of Physical and Chemical Properties
| Property | Value |
| CAS Number | 17901-01-8 |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| Appearance | Colorless liquid |
| Recommended Storage | 2-8 °C, Protect from moisture and light |
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by pH and temperature. The two main points of susceptibility are the acid-labile Boc group and the base-labile methyl ester.
pH Stability
Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions. Acid-catalyzed hydrolysis leads to the cleavage of the Boc group, resulting in the formation of L-isoleucine methyl ester. Byproducts of this reaction include tert-butanol, which can further dehydrate to isobutylene, and carbon dioxide. This well-established degradation pathway is, in fact, the standard method for Boc deprotection in peptide synthesis.
Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions. However, the methyl ester group is susceptible to base-catalyzed hydrolysis, a reaction commonly known as saponification. This process yields Boc-L-isoleucine and methanol. The rate of this hydrolysis is generally slower than the acid-catalyzed deprotection of the Boc group.
dot
Caption: Primary degradation pathways of this compound.
Thermal Stability
Table 2: Summary of Stability under Different Conditions
| Condition | Primary Degradation Pathway | Major Degradation Products | Stability |
| Acidic (e.g., pH < 4) | Cleavage of Boc group | L-isoleucine methyl ester, tert-butanol, isobutylene, CO₂ | Unstable |
| Neutral (e.g., pH 6-8) | - | - | Generally Stable |
| Basic (e.g., pH > 9) | Saponification of methyl ester | Boc-L-isoleucine, Methanol | Unstable |
| Elevated Temperature | Thermal cleavage of Boc group | L-isoleucine methyl ester, tert-butanol, isobutylene, CO₂ | Unstable |
| Light/Humidity | Potential for hydrolysis | - | Recommended to protect from |
Experimental Protocols
To ensure the quality and stability of this compound, a robust stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. The following is a representative protocol for a forced degradation study and subsequent HPLC analysis.
Forced Degradation Study Protocol
The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Acidic Hydrolysis: Dissolve a known concentration of this compound in a solution of 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours). Neutralize the sample with an equivalent amount of 0.1 M HCl prior to analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 48 hours). Dissolve the sample in a suitable solvent before analysis.
-
Photostability: Expose the solid compound to UV light (e.g., 254 nm) for a defined period. Dissolve the sample in a suitable solvent for analysis.
Representative Stability-Indicating HPLC Method
This method is designed to separate the intact this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar degradation products and the more nonpolar parent compound. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
dot
Caption: A typical workflow for a forced degradation study.
Conclusion
This compound is a stable compound when stored under the recommended conditions of 2-8°C, protected from light and moisture. The primary degradation pathways involve the acid-catalyzed cleavage of the Boc group and the base-catalyzed saponification of the methyl ester. Elevated temperatures can also induce degradation. For researchers and professionals in drug development, understanding these stability characteristics is crucial for maintaining the quality and reliability of this important synthetic building block. The implementation of a validated stability-indicating analytical method, such as the representative HPLC protocol described, is essential for monitoring the purity of this compound throughout its lifecycle.
References
Purity Analysis of Boc-L-Isoleucine Methyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Boc-L-isoleucine methyl ester, a critical building block in peptide synthesis and pharmaceutical development. Ensuring the chemical and stereochemical integrity of this reagent is paramount for the successful synthesis of pure, active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, potential impurity profiles, and data interpretation to support robust quality control.
Introduction
N-tert-Butoxycarbonyl-L-isoleucine methyl ester (this compound) is a protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The Boc protecting group on the amine and the methyl ester on the carboxylic acid allow for controlled, sequential peptide bond formation. The purity of this building block directly impacts the purity of the final peptide product, making rigorous analytical characterization essential. This guide covers the key analytical techniques for a thorough purity assessment.
Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound. A reversed-phase method is typically employed to separate the main component from any non-isomeric impurities.
Summary of Quantitative Data
| Parameter | Typical Specification |
| Purity (HPLC) | ≥ 99.0%[1][2] |
| Individual Impurity | Not More Than 0.5% |
| Total Impurities | Not More Than 1.0% |
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound by separating it from potential synthesis-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
This compound sample
-
Reference standard (if available)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water. |
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis.
Diastereomeric and Enantiomeric Purity by Chiral HPLC
Isoleucine possesses two chiral centers, leading to the possibility of four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The synthesis of this compound can potentially lead to epimerization, resulting in diastereomeric impurities (Boc-L-allo-isoleucine methyl ester) and enantiomeric impurities (Boc-D-isoleucine methyl ester and Boc-D-allo-isoleucine methyl ester). Chiral HPLC is essential for the separation and quantification of these stereoisomers.[3]
Summary of Quantitative Data
| Parameter | Typical Specification |
| Diastereomeric Purity (L-isomer) | ≥ 99.0% |
| Enantiomeric Purity (L-isomer) | ≥ 99.0% e.e. |
| Boc-L-allo-isoleucine methyl ester | ≤ 0.5% |
| Boc-D-isoleucine methyl ester | ≤ 0.5% |
| Boc-D-allo-isoleucine methyl ester | ≤ 0.5% |
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the stereoisomers of Boc-isoleucine methyl ester.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC® T)[4]
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
Acetic Acid (glacial, HPLC grade)
-
Sample of this compound
-
Reference standards for diastereomers/enantiomers (if available for peak identification)
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm[4] |
| Mobile Phase | Methanol / 0.1% Triethylammonium Acetate (TEAA) buffer, pH 4.1 (e.g., 20:80 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of sample in 1 mL of mobile phase. |
Note: The mobile phase composition may require optimization to achieve baseline separation of all four stereoisomers.
Logical flow for chiral purity analysis.
Analysis of Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Residual solvents are organic volatile chemicals used or produced in the synthesis of a substance.[5] Their levels must be controlled for safety reasons. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the standard technique for the identification and quantification of residual solvents in pharmaceutical ingredients.
Summary of Quantitative Data (Based on ICH Q3C Guidelines)
| Solvent Class | Example Solvents from Synthesis | Concentration Limit (ppm) |
| Class 2 | Methylene Chloride, Toluene | 600, 890 |
| Class 3 | Methanol, Hexane, Triethylamine | 3000, 290, 5000 (guideline) |
Experimental Protocol: HS-GC-MS
Objective: To identify and quantify residual solvents in the this compound sample.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Headspace autosampler
-
Capillary GC column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm)
Reagents:
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (headspace grade)
-
Solvent reference standards
Headspace Parameters:
| Parameter | Value |
| Vial Equilibration Temp. | 80 °C |
| Vial Equilibration Time | 20 min |
| Loop Temperature | 90 °C |
| Transfer Line Temp. | 100 °C |
GC-MS Parameters:
| Parameter | Value |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 35-350 amu |
| Sample Preparation | Accurately weigh ~100 mg of sample into a headspace vial, add 1 mL of DMSO. |
Structural Confirmation and Impurity Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can help in identifying impurities.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the Boc group, the methyl ester, and the isoleucine side chain.[5]
-
Expected Chemical Shifts (δ, ppm):
-
~5.0 (d, 1H, NH)
-
~4.2 (dd, 1H, α-CH)
-
~3.7 (s, 3H, OCH₃)
-
~1.9 (m, 1H, β-CH)
-
~1.45 (s, 9H, C(CH₃)₃)
-
~1.1-1.5 (m, 2H, γ-CH₂)
-
~0.9 (m, 6H, γ-CH₃ and δ-CH₃)
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon framework of the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~173 (Ester C=O)
-
~156 (Carbamate C=O)
-
~80 (Quaternary C of Boc)
-
~58 (α-C)
-
~52 (OCH₃)
-
~38 (β-C)
-
~28 (CH₃ of Boc)
-
~25 (γ-CH₂)
-
~15 (γ-CH₃)
-
~11 (δ-CH₃)
-
Potential Impurity Profile
Understanding the synthetic route is key to predicting potential impurities. The synthesis of this compound typically involves the reaction of L-isoleucine methyl ester with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules for pharmaceutical and research applications.[1][2] Its strategic use allows for the precise and controlled assembly of amino acids into desired peptide sequences by reversibly masking the reactive α-amino group.[2] This in-depth technical guide explores the core characteristics of Boc-protected amino acids, detailing their chemical properties, applications, and the experimental protocols crucial for their effective use.
Core Chemical Properties
The utility of the Boc group stems from its unique stability profile. It is robust under a wide range of conditions while being easily removable under specific acidic environments, a property known as acid lability.[1][2] This selective reactivity is fundamental to its application in multi-step syntheses.[3]
Key Characteristics:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4]
-
Base and Nucleophile Stability: Boc-protected amino acids exhibit exceptional stability in the presence of bases and various nucleophiles, which allows for selective reactions at other functional groups within a molecule.[4]
-
Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups like benzyloxycarbonyl (Cbz), the Boc group is stable under the conditions of catalytic hydrogenation, offering a significant advantage in orthogonal protection strategies.[4]
-
Crystallinity and Storage: Many Boc-amino acids are crystalline solids that can be stored for extended periods without decomposition, ensuring their reliability in synthesis.[4][]
The bulky tert-butyl group provides steric hindrance, contributing to its stability against nucleophiles.[1] The selective removal of the Boc group is the cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS).[2][6]
Quantitative Data of Common Boc-Protected Amino Acids
The physical and chemical properties of individual Boc-protected amino acids can vary. The following tables summarize key quantitative data for several common derivatives.
Table 1: Physical Properties of Selected Boc-Protected L-Amino Acids
| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Boc-Ala-OH | C8H15NO4 | 189.21 | 78-82 |
| Boc-Arg(Pbf)-OH | C26H42N4O7S | 554.70 | 145-150 |
| Boc-Asn(Trt)-OH | C28H30N2O5 | 474.55 | 178-182 |
| Boc-Asp(OtBu)-OH | C13H23NO6 | 289.33 | 105-109 |
| Boc-Cys(Trt)-OH | C27H29NO4S | 475.59 | 168-172 |
| Boc-Gln(Trt)-OH | C29H32N2O5 | 488.58 | 190-194 |
| Boc-Glu(OtBu)-OH | C14H25NO6 | 303.35 | 110-114 |
| Boc-Gly-OH | C7H13NO4 | 175.18 | 86-90 |
| Boc-His(Trt)-OH | C29H31N3O4 | 497.58 | 185-189 |
| Boc-Ile-OH | C11H21NO4 | 231.29 | 68-72 |
| Boc-Leu-OH | C11H21NO4 | 231.29 | 83-87 |
| Boc-Lys(Boc)-OH | C16H30N2O6 | 346.42 | 102-106 |
| Boc-Met-OH | C10H19NO4S | 249.33 | 47-51 |
| Boc-Phe-OH | C14H19NO4 | 265.31 | 85-89 |
| Boc-Pro-OH | C10H17NO4 | 215.25 | 133-137 |
| Boc-Ser(tBu)-OH | C12H23NO5 | 261.31 | 70-74 |
| Boc-Thr(tBu)-OH | C13H25NO5 | 275.34 | 72-76 |
| Boc-Trp-OH | C16H20N2O4 | 304.34 | 137-141 |
| Boc-Tyr(tBu)-OH | C18H27NO5 | 337.41 | 135-139 |
| Boc-Val-OH | C10H19NO4 | 217.26 | 76-80 |
Note: Data is aggregated from various chemical suppliers and may show slight variations. Pbf, OtBu, Trt, and tBu refer to side-chain protecting groups.[1]
Table 2: Solubility of Selected Boc-Protected Amino Acids in Common Solvents
| Boc-Amino Acid | Dichloromethane (DCM) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Boc-Ala-OH | Soluble | Soluble | Soluble |
| Boc-Gly-OH | Soluble | Soluble | Soluble |
| Boc-Leu-OH | Soluble | Soluble | Soluble |
| Boc-Phe-OH | Soluble | Soluble | Soluble |
| Boc-Val-OH | Soluble | Clearly Soluble (1 mmole in 2 mL) | Soluble |
Note: Solubility is a key parameter for use in solution-phase or solid-phase synthesis. While generally soluble in organic solvents like DCM, DMF, and THF, solubility in less polar solvents can vary.[1][7] For amino acids with large, nonpolar, or bulky side chains, solubility can be lower.[7]
Core Mechanisms and Workflows
The introduction (protection) and removal (deprotection) of the Boc group are fundamental processes in peptide synthesis.
Boc Protection Mechanism
The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[1]
Caption: Mechanism of Boc-protection of an amino acid.
Boc Deprotection Mechanism
The defining characteristic of the Boc group is its cleavage under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid, which then decarboxylates.[2][8]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
To prevent the reactive tert-butyl cation from causing unwanted side reactions with sensitive amino acid residues like Tryptophan, Cysteine, and Methionine, scavengers such as dithioethane (DTE), triethylsilane, or anisole are often added to the deprotection solution.[2][6]
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of Boc-protected amino acids.
Protocol 1: Boc Protection of an Amino Acid
This protocol provides a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[4]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by Thin Layer Chromatography (TLC).[1][2]
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 times the volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Boc SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain attached to a solid support (resin).[9]
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed Steps for a Single Cycle:
-
Resin Swelling: The resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) is swollen in a suitable solvent like dichloromethane (DCM) for 30-60 minutes.[9]
-
Nα-Boc Deprotection: The temporary Boc group is removed from the N-terminus of the resin-bound peptide using a solution of 50% trifluoroacetic acid (TFA) in DCM. This is typically a 20-30 minute reaction.[9] The resin is then washed to remove excess TFA.
-
Neutralization: The resulting ammonium salt is neutralized to the free amine using a base, commonly 5-10% diisopropylethylamine (DIEA) in DCM.[6][9] This step is followed by thorough washing.
-
Coupling: The next Nα-Boc protected amino acid is activated with a coupling agent (e.g., HBTU, HOBt) and coupled to the free N-terminal amine of the resin-bound peptide. The reaction is agitated for 1-2 hours, and completion can be monitored using a qualitative method like the Kaiser test.[9]
-
Washing: The resin is washed extensively with solvents like DCM and DMF to remove excess reagents and byproducts before starting the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, typically with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9]
Applications in Drug Development
Boc-protected amino acids are indispensable in the synthesis of peptide-based drugs and other complex organic molecules.[3][10] Their use allows for:
-
Controlled Peptide Synthesis: The stepwise and controlled addition of amino acids is crucial for producing peptides with a precise sequence and structure, which dictates their therapeutic activity.[3]
-
Synthesis of Complex Molecules: Beyond peptides, Boc protection is widely used in the synthesis of small molecule drugs, peptidomimetics, and other biologically active compounds.[3][11]
-
Modification of Amino Acid Properties: The Boc group can be used to modify the properties of amino acids, such as their solubility and stability, to improve the bioavailability and efficacy of peptide drugs.[]
The robustness and versatility of the Boc protection strategy have cemented its role as a critical technology in the development of new therapeutics, from antibiotics and antivirals to anticancer drugs.[][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
Methodological & Application
Application Notes and Protocols for Boc-L-isoleucine Methyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-isoleucine methyl ester is a valuable amino acid derivative utilized in the synthesis of peptides, particularly in the development of therapeutic agents and biologically active molecules.[1][2] As a dual-protected amino acid, with the N-terminus blocked by a tert-butyloxycarbonyl (Boc) group and the C-terminus protected as a methyl ester, it offers strategic advantages in both solution-phase and solid-phase peptide synthesis (SPPS).[1][3] The Boc group provides temporary protection of the alpha-amino group, which can be selectively removed under acidic conditions, while the methyl ester protects the carboxylic acid.[4][5]
The incorporation of isoleucine, a β-branched amino acid, can be challenging due to steric hindrance, which may slow down peptide bond formation.[6] Therefore, the choice of coupling reagents and reaction conditions is critical to ensure high yields and minimize racemization.[6] This document provides detailed protocols for the preparation and application of this compound, quantitative data on relevant reactions, and workflows to guide researchers in its effective use.
Applications in Peptide Synthesis and Drug Development
This compound serves as a key building block in several synthetic strategies:
-
C-Terminal Residue: It can be used to introduce isoleucine as the C-terminal residue in a peptide sequence. The methyl ester group can be retained in the final peptide or saponified to the free carboxylic acid for further elongation or conjugation.[3]
-
Solution-Phase Peptide Synthesis (SPPS): After N-terminal deprotection, the resulting H-L-isoleucine methyl ester can be coupled with an N-protected amino acid to elongate the peptide chain.[7]
-
Fragment Condensation: The fully deprotected L-isoleucine methyl ester can be a component in the synthesis of peptide fragments that are later combined to form a larger peptide.
-
Drug Development: The C-terminal methyl ester modification in peptides can increase hydrophobicity, potentially enhancing membrane permeability and biological activity.[3][8] An example is the α-factor peptide, a yeast pheromone, where the C-terminal methyl ester is crucial for its bioactivity.[8] The use of Boc-protected amino acids is also significant in the synthesis of various peptide drugs, including antibiotics and anticancer agents.[]
Quantitative Data
Table 1: Synthesis of this compound - Representative Yields
The synthesis can be performed via two primary routes. The following table, based on the synthesis of the analogous Boc-L-leucine methyl ester, provides expected yields.[10]
| Synthetic Route | Step | Reagents/Method | Reported Yield (%) |
| Route 1 | 1. Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, NaHCO₃, water/1,4-dioxane | 97%[10] |
| 2. Esterification | Thionyl chloride (SOCl₂), Methanol | Up to 100%[10] | |
| Overall (Estimated) | ~97% | ||
| Route 2 | 1. Esterification | Thionyl chloride (SOCl₂), Methanol | Up to 100%[10] |
| 2. Boc Protection | (Boc)₂O, NaHCO₃, THF/H₂O | ~67%[10] | |
| Overall (Estimated) | ~67% |
Note: Yields are based on the synthesis of a similar substrate and may vary based on experimental conditions.
Table 2: Performance of Coupling Reagents for Boc-L-Isoleucine
Due to the steric hindrance of the isoleucine side chain, the choice of coupling reagent is critical. This data is for the coupling of Boc-L-isoleucine-OH, which is chemically similar to the deprotected and saponified form of this compound.
| Coupling Reagent | Equivalents | Reaction Time | Expected Yield (%) | Racemization Risk | Notes |
| DCC / HOBt | 1.1 / 1.1 | 12 - 24 hours | 70 - 91%[6] | Low to Moderate | Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating removal.[6] |
| HBTU / DIEA | 1.1 / 2.0 | 1 - 4 hours | 85 - 95% | Low | Rapid and efficient, particularly for sterically hindered couplings. |
| HATU / DIEA | 1.1 / 2.0 | 1 - 2 hours | >90% | Very Low | Highly efficient, especially for difficult sequences and N-methylated amino acids. |
| T3P® | 1.5 | 5 - 10 minutes | >95%[7] | Low | Extremely fast reaction times reported for solution-phase synthesis.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Route 1)
This protocol first protects the N-terminus of L-isoleucine with a Boc group, followed by esterification of the carboxylic acid.
Step 1: N-Boc Protection of L-Isoleucine [11]
-
Dissolution: Dissolve L-isoleucine (1.0 eq) in a 1 M NaOH solution and cool the mixture in an ice bath.[11]
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) dissolved in dioxane.[11]
-
Reaction: Stir the reaction mixture at ambient temperature for 24 hours.[11]
-
Work-up: Adjust the pH of the reaction solution to 10 with 1 M NaOH and add diethyl ether for phase separation.[11]
-
Acidification: Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[11]
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).[11]
-
Drying and Concentration: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[11] Remove the solvent under reduced pressure to yield N-Boc-L-isoleucine.[11]
Step 2: Esterification of N-Boc-L-isoleucine [10]
-
Dissolution: Suspend N-Boc-L-isoleucine (from Step 1) in methanol in a round-bottom flask.[10]
-
Addition of Thionyl Chloride: Slowly add freshly distilled thionyl chloride (2.0 eq) while stirring at 0 °C.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[10]
-
Concentration: Concentrate the reaction mixture on a rotary evaporator to obtain crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Saponification of this compound
This protocol converts the methyl ester to a free carboxylic acid, which is necessary for subsequent coupling reactions at the C-terminus in solution-phase synthesis.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water.[12]
-
Hydrolysis: Add 1 N NaOH (1.1 eq) and stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.[12]
-
Work-up: Once the reaction is complete, add water to the mixture and wash with ether to remove any unreacted starting material.[12]
-
Acidification: Acidify the aqueous layer to pH 2-3 with 1 N HCl.[12]
-
Extraction: Extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-isoleucine-OH.
Protocol 3: N-Terminal Deprotection and Use in Peptide Coupling (Solution-Phase)
This protocol describes the removal of the Boc group from this compound and its subsequent coupling to an incoming N-Boc-protected amino acid.
Step 1: N-Terminal Boc Deprotection
-
Dissolution: Dissolve this compound in a solution of 25-50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Reaction: Stir the solution at room temperature for 30-60 minutes.
-
Concentration: Remove the TFA and DCM under reduced pressure.
-
Neutralization: Dissolve the residue in DCM and neutralize with a base such as diisopropylethylamine (DIEA) to obtain H-L-isoleucine methyl ester.
Step 2: Coupling with the Next Amino Acid
-
Activation: In a separate flask, dissolve the incoming N-Boc-amino acid (e.g., Boc-L-Alanine-OH, 1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool to 0 °C.
-
Coupling Agent Addition: Add DCC (1.1 eq) to the cooled solution and stir for 10 minutes. A white precipitate of DCU will form.[6]
-
Coupling Reaction: Add the neutralized H-L-isoleucine methyl ester solution (from Step 1) to the activated amino acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[6] Monitor completion by TLC.
-
Work-up: Filter off the DCU precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude dipeptide (Boc-L-Ala-L-Ile-OMe) by silica gel chromatography.[6]
Protocol 4: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the general cycle for incorporating an amino acid using Boc chemistry on a solid support. To use this compound in this context, it would first be deprotected (Protocol 3, Step 1) and then used in the coupling step of a solution-phase synthesis, or the corresponding Boc-L-isoleucine-OH would be used in SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in DCM for 30-60 minutes.[6]
-
Boc Deprotection: Treat the resin-bound peptide with 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[6] Wash with DCM and isopropanol.[6]
-
Neutralization: Neutralize the resulting N-terminal ammonium salt with a 5-10% solution of DIEA in DCM. Wash with DCM and/or DMF.[6]
-
Coupling:
-
Activate the incoming Boc-L-isoleucine-OH (2-4 equivalents) with a coupling agent (e.g., HBTU) and an activator (e.g., HOBt) in DMF.[6]
-
Add the activated amino acid solution to the neutralized peptide-resin.[6]
-
Add DIEA (4-6 equivalents) to initiate coupling.[6]
-
Agitate for 1-2 hours and monitor completion with a Kaiser test.[6]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.[6]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers.[6]
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Boc-L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of the sterically hindered amino acid L-isoleucine in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) protection. The protocols outlined below are designed to ensure high coupling efficiency and minimize side reactions, which are critical for the successful synthesis of peptides containing bulky residues.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide chains. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method for SPPS. In this strategy, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is typically achieved with benzyl-based groups, which are cleaved under stronger acidic conditions.[1]
The incorporation of β-branched and sterically hindered amino acids, such as L-isoleucine, presents a significant challenge in SPPS. The bulky side chain can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences.[2][3] Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is paramount to overcoming these steric challenges and ensuring the integrity of the final peptide product.
It is important to note that for SPPS, the C-terminal carboxyl group of the amino acid to be coupled must be free for activation. Therefore, Boc-L-isoleucine-OH is the correct building block for this process, not its methyl ester derivative. Boc-L-isoleucine methyl ester is more suitable for solution-phase synthesis or as a precursor for the synthesis of the free acid.[4][]
Key Challenges in Coupling Boc-L-Isoleucine
-
Steric Hindrance: The primary obstacle is the steric bulk of the sec-butyl side chain of isoleucine, which slows down the rate of acylation.[2][3]
-
Incomplete Coupling: Inefficient coupling can result in a significant portion of unreacted N-terminal amines on the resin, leading to the formation of deletion peptides that are often difficult to separate from the target peptide.[3]
-
Racemization: Although less common with urethane-protected amino acids like Boc-derivatives, prolonged reaction times and harsh conditions required for hindered couplings can increase the risk of epimerization at the α-carbon.[3][6]
Recommended Coupling Reagents for Boc-L-Isoleucine
To overcome the challenges associated with coupling Boc-L-isoleucine, highly efficient in-situ activating reagents are recommended. These reagents rapidly form activated species that can overcome the steric barrier.[7]
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Aminium Salt | Considered one of the most effective reagents for sterically hindered amino acids due to rapid kinetics and high resistance to racemization.[2][3] |
| HBTU | Aminium Salt | A widely used and effective coupling reagent, though HATU is generally considered superior for particularly difficult couplings.[3][7] |
| DIC/HOBt | Carbodiimide | A cost-effective method, but generally requires longer reaction times for hindered couplings. The addition of HOBt minimizes racemization.[2][8] |
| PyAOP | Phosphonium Salt | Particularly effective for coupling N-methylated and other sterically hindered amino acids.[8] |
Experimental Protocols
The following protocols describe the manual synthesis of a peptide containing L-isoleucine using the Boc-SPPS strategy.
General SPPS Cycle
The synthesis follows a cyclical process of deprotection, neutralization, and coupling.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Materials and Reagents
-
Peptide synthesis grade resins (e.g., Merrifield, PAM resin)[9]
-
Boc-L-isoleucine-OH
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
Coupling reagents (e.g., HATU, HBTU)
-
1-Hydroxybenzotriazole (HOBt), if using DIC
-
Qualitative ninhydrin (Kaiser) test kit
Detailed Protocol for a Single Coupling Cycle
This protocol assumes the synthesis is proceeding after the initial amino acid has been attached to the resin and the previous amino acid has just been coupled, leaving a Boc-protected N-terminus.
Step 1: Resin Swelling
-
Swell the peptide-resin in DCM for at least 30 minutes in a suitable SPPS reaction vessel.[10]
-
Drain the DCM.
Step 2: Nα-Boc Deprotection
-
Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).[9]
-
Agitate the mixture for a 5-minute pre-wash, then drain.[9]
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.[9]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) and then isopropanol (2 times) to remove residual acid.[9]
Step 3: Neutralization
-
To deprotonate the newly formed N-terminal ammonium salt to a free amine, add a solution of 10% DIEA in DCM to the resin.[10]
-
Agitate for 2 minutes and drain. Repeat this step one more time.[10]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[10]
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a blue color).[10]
Step 4: Coupling of Boc-L-Isoleucine (HATU Protocol)
-
Pre-activation: In a separate vessel, dissolve Boc-L-Ile-OH (3-4 equivalents relative to the resin substitution) and HATU (3-4 equivalents) in a minimal amount of DMF.[3]
-
Add DIEA (6-8 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes.[3]
-
Coupling: Add the pre-activated Boc-L-Ile-OH solution to the swollen and neutralized peptide-resin.[3]
-
Agitate the mixture at room temperature. Due to the steric hindrance of isoleucine, a coupling time of 1-2 hours is recommended. For particularly difficult sequences, the reaction time can be extended.[3]
-
Monitoring: Monitor the reaction progress using the ninhydrin test. A negative result (no color change or a faint yellow) indicates the completion of the coupling reaction.[3]
-
Washing: Upon completion, drain the reaction solution. Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).[3]
The cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
Final Cleavage and Deprotection
After the final amino acid has been coupled, the peptide must be cleaved from the resin and the side-chain protecting groups removed. In the Boc/Bzl strategy, this is typically accomplished with a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][9] This step is hazardous and requires specialized equipment and safety precautions.[11]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the coupling of Boc-L-isoleucine. Actual results may vary depending on the specific peptide sequence and resin used.
| Parameter | Condition/Value | Reference |
| Amino Acid Excess | 3-4 equivalents | [3] |
| Coupling Reagent Excess | 3-4 equivalents | [3] |
| Base (DIEA) Excess | 6-8 equivalents | [3] |
| Solvent | DMF / DCM | [3][10] |
| Coupling Time (HATU) | 1-2 hours | [3] |
| Coupling Time (DIC/HOBt) | 12-24 hours | [2] |
| Expected Coupling Efficiency | >99% (with HATU) | [2] |
| Deprotection Reagent | 50% TFA in DCM | [9] |
| Deprotection Time | 25-35 minutes total | [9] |
Visualizing the Chemical Pathway
The following diagram illustrates the key chemical transformations during the deprotection and coupling steps.
Caption: Key chemical transformations in Boc-SPPS.
By following these optimized protocols and understanding the challenges involved, researchers can successfully incorporate Boc-L-isoleucine and other sterically hindered amino acids into their target peptides, achieving high yields and purity.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solution-Phase Synthesis of Dipeptides using Boc-L-Isoleucine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the solution-phase synthesis of dipeptides utilizing Boc-L-isoleucine methyl ester as a key building block. The methodologies outlined are fundamental in peptide chemistry and are widely applicable in drug discovery and development for the creation of novel peptide-based therapeutics.
Introduction
Solution-phase peptide synthesis, while older than solid-phase synthesis, remains a valuable technique for producing peptides on both small and large scales. It offers flexibility in terms of reaction conditions and purification methods. This guide focuses on the synthesis of a dipeptide, using the coupling of an N-terminally protected amino acid to the free amine of L-isoleucine methyl ester, which is generated from the deprotection of this compound. The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for the α-amino group of amino acids, and its removal is a critical step in the stepwise elongation of a peptide chain.[1]
Isoleucine, with its β-branched side chain, can present steric hindrance, making the selection of appropriate coupling reagents and conditions crucial for efficient peptide bond formation and to minimize racemization.[2]
Experimental Protocols
This section details the necessary steps for the synthesis of a dipeptide, for example, Boc-L-Alanyl-L-Isoleucine methyl ester. The overall process involves the deprotection of this compound to yield the free amine, followed by coupling with a Boc-protected amino acid (in this case, Boc-L-Alanine).
1. N-terminal Boc Group Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate L-isoleucine methyl ester hydrochloride.
-
Materials:
-
This compound
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1]
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of 4M HCl in 1,4-dioxane or a solution of 25-50% TFA in DCM.[1]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure (rotary evaporation).
-
Co-evaporate with DCM or toluene to help remove residual TFA if used.[2]
-
Triturate the resulting oil or solid with cold diethyl ether to precipitate the L-isoleucine methyl ester hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum.
-
2. Coupling of Boc-L-Alanine with L-Isoleucine Methyl Ester
This protocol outlines the formation of the dipeptide Boc-L-Alanyl-L-Isoleucine methyl ester using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling method.
-
Materials:
-
L-isoleucine methyl ester hydrochloride
-
Boc-L-Alanine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[3]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M HCl, 5% NaHCO₃ solution, Brine[2]
-
-
Procedure:
-
Dissolve Boc-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
In a separate flask, suspend L-isoleucine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM and add DIPEA (1.1 eq.) to neutralize the salt and form the free amine. Stir for 15-20 minutes at 0 °C.
-
Add the free amine solution to the Boc-L-Alanine/HOBt solution.
-
Cool the combined mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in DCM to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.[2]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[2] Monitor the reaction's progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Dilute the filtrate with Ethyl Acetate.
-
Wash the organic solution sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure dipeptide, Boc-L-Alanyl-L-Isoleucine methyl ester.[2]
-
3. C-terminal Methyl Ester Saponification (Optional)
To continue peptide elongation at the C-terminus, the methyl ester can be hydrolyzed.
-
Materials:
-
Boc-dipeptide methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
-
Procedure:
-
Dissolve the Boc-dipeptide methyl ester in a mixture of Methanol/Water or THF/Water.
-
Cool the solution to 0 °C.
-
Add a solution of LiOH (1.1 eq.) or NaOH (1.1 eq.) in water dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. Saponification of methyl esters of larger peptides can be difficult and may require harsher conditions.[4]
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH ~3 with 1 M HCl at 0 °C.
-
Extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-dipeptide acid.
-
Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis of a dipeptide.
Table 1: Reagents for Dipeptide Synthesis
| Step | Reagent | Purpose | Typical Equivalents |
| Deprotection | 4M HCl in Dioxane or 25-50% TFA in DCM | Removal of Boc protecting group | Excess |
| Coupling | Boc-L-Alanine | N-protected amino acid | 1.0 |
| L-Isoleucine methyl ester HCl | C-terminal amino acid ester | 1.0 | |
| DCC | Coupling agent | 1.1 | |
| HOBt | Racemization suppressant | 1.1 | |
| DIPEA or NMM | Base for neutralization | 1.1 - 2.5 | |
| Saponification | LiOH or NaOH | Hydrolysis of methyl ester | 1.1 - 2.0 |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Deprotection | Coupling | Saponification |
| Solvent | DCM, Dioxane | DCM, DMF | Methanol/Water, THF/Water |
| Temperature | Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 - 60 minutes | 12 - 24 hours | 1 - 4 hours |
| Typical Yield | >95% | 70 - 90% | >90% |
| Purification | Precipitation/Trituration | Column Chromatography | Extraction |
Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Logical Relationship of Key Steps
Caption: Logical flow of key stages in dipeptide synthesis.
References
Application Notes and Protocols for the Boc Deprotection of Boc-L-isoleucine methyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in modern organic synthesis, particularly in the assembly of peptides and peptidomimetics. Boc-L-isoleucine methyl ester is a key derivative used to incorporate isoleucine residues into a peptide chain. The Boc group provides robust protection for the α-amino group under various reaction conditions but can be removed cleanly under acidic conditions. This process, known as deprotection, is a critical step in peptide synthesis, allowing for the sequential addition of amino acids.
This document provides detailed protocols for the acidic removal of the Boc protecting group from this compound to yield L-isoleucine methyl ester as a salt. The two most common and effective methods, using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), are described.
Reaction Principle
The deprotection of the Boc group is an acid-catalyzed elimination reaction. The acid protonates the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the free amine, which is then protonated by the excess acid to form a stable ammonium salt (either trifluoroacetate or hydrochloride). The byproducts are isobutylene (from the tert-butyl cation) and carbon dioxide.[1][2][3]
Data Presentation: Comparison of Deprotection Protocols
The selection of a deprotection reagent can influence reaction time, work-up procedure, and the nature of the final salt form. The following table summarizes common conditions for Boc deprotection.
| Method | Reagent & Solvent | Temperature | Time | Typical Yield (%) | Notes |
| A | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 h | >95 | A common ratio is 25-50% TFA in DCM.[4][5] Neat TFA can also be used for rapid deprotection.[5] The product is the TFA salt. |
| B | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane | 0 °C to Room Temp. | 30 min - 18 h | >95 | A widely used alternative to TFA.[6][7] The reaction can be slower but avoids trifluoroacetylation side reactions.[] The product is the hydrochloride salt.[5][6] |
| C | HCl (generated in situ) in Methanol | Room Temp. | < 3 h | High | Anhydrous HCl can be generated from acetyl chloride or TMSCl in an alcohol solvent.[3] This method can be advantageous if the subsequent reaction is performed in methanol. |
| D | Oxalyl Chloride in Methanol | Room Temp. | 1 - 4 h | Up to 90 | A milder method that can be selective in the presence of other acid-sensitive groups.[9][10] |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies product isolation.[11]
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (approx. 5-10 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution. A common concentration is 25-50% TFA in DCM (v/v).[4][5] For a 1:1 mixture, add a volume of TFA equal to the volume of DCM used.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.[11] b. To remove residual TFA, co-evaporate the oily residue with toluene or DCM (3 x 10 mL).[11] c. Add cold, anhydrous diethyl ether to the residue and stir or sonicate vigorously to induce precipitation of the product as a white solid. d. Isolate the solid product, L-isoleucine methyl ester trifluoroacetate salt, by filtration. e. Wash the solid with additional cold diethyl ether to remove any soluble organic impurities.[5] f. Dry the product under vacuum.
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides the hydrochloride salt of the amino acid ester, which is often preferred in subsequent synthetic steps. It is considered a reliable alternative to TFA.[12][7]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-Dioxane (commercially available)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place this compound (1 equivalent).
-
Addition of HCl/Dioxane: Add a 4M solution of HCl in 1,4-dioxane (typically a 5-10 fold molar excess of HCl).[5][6] Stir the mixture at room temperature. For sensitive substrates, the addition can be performed at 0 °C.
-
Reaction: Continue stirring at room temperature for 1 to 18 hours. The reaction is often complete within a few hours.[6]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up and Isolation: a. Upon completion, remove the solvent and excess HCl by rotary evaporation.[5] b. The crude product will be the hydrochloride salt, often as an oil or semi-solid. c. Add cold, anhydrous diethyl ether to the residue and stir or sonicate to induce precipitation of a fine solid. d. Isolate the product, L-isoleucine methyl ester hydrochloride, by filtration. e. Wash the collected solid with cold diethyl ether. f. Dry the final product under vacuum.
Visualizations
Chemical Deprotection Mechanism
Caption: Acid-catalyzed mechanism for Boc deprotection.
Experimental Workflow
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Efficient Coupling of Boc-L-Isoleucine with Amino Acid Esters
Introduction
The formation of a peptide bond between an N-terminally protected amino acid and the free amine of another amino acid ester is a cornerstone of solution-phase peptide synthesis. Nα-tert-butyloxycarbonyl-L-isoleucine (Boc-L-isoleucine) is a crucial building block in the synthesis of numerous therapeutic peptides. However, its β-branched, sterically hindered side chain presents a significant challenge, often leading to slower reaction rates and lower yields.[1] The selection of an appropriate coupling strategy is therefore paramount to ensure high efficiency and minimize side reactions, particularly racemization.
This document provides detailed protocols for the coupling of Boc-L-isoleucine with various amino acid methyl esters using common and efficient coupling reagents. It also presents a comparative summary of the performance of these reagents to guide researchers in selecting the optimal conditions for their specific synthetic needs. The standard approach involves the activation of the carboxylic acid of Boc-L-isoleucine and its subsequent reaction with the nucleophilic amino group of an amino acid methyl ester.
Core Concepts of Peptide Coupling
Peptide coupling reagents are designed to activate the carboxylic acid of the N-protected amino acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the amino group of the other amino acid.[2] This activation can be achieved through various classes of reagents, including carbodiimides, phosphonium salts, and aminium/uronium salts.[3][4] Additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with coupling reagents to suppress racemization and improve reaction efficiency.[3]
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the yield, reaction time, and purity of the resulting dipeptide. The following table summarizes the performance of several common coupling reagents for sterically hindered couplings, such as those involving Boc-L-isoleucine.
| Coupling Reagent/Additive | Base | Typical Reaction Time | Expected Yield (%) | Key Considerations |
| DCC / HOBt | DIPEA or NMM | 12 - 24 hours | 70 - 91% | Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, facilitating removal by filtration. Longer reaction times are required for hindered residues.[1] |
| EDC / HOBt | DIPEA or NMM | 4 - 12 hours | 80 - 95% | Water-soluble carbodiimide; the urea byproduct can be removed by aqueous work-up. Good for solution-phase synthesis.[5][6] |
| HBTU / DIPEA | DIPEA | 2 - 4 hours | >90% | Faster and more efficient than carbodiimides for hindered couplings.[1] |
| HATU / DIPEA | DIPEA | 30 min - 2 hours | >95% | Considered one of the most effective reagents for sterically hindered amino acids due to rapid kinetics and high resistance to racemization.[7] Higher cost is a primary disadvantage.[8][] |
| PyBOP / DIPEA | DIPEA | 1 - 3 hours | >90% | Couples amino acids as efficiently as BOP, but the byproducts are less hazardous. Coupling reactions are rapid.[1][3] |
Note: Yields are based on literature data for sterically hindered couplings and may vary depending on the specific amino acid ester, solvent, and reaction conditions.
Experimental Protocols
Herein, we provide two detailed protocols for the coupling of Boc-L-isoleucine with a generic amino acid methyl ester (H-AA-OMe).
Protocol 1: Coupling using DCC/HOBt
This protocol employs the cost-effective dicyclohexylcarbodiimide (DCC) in conjunction with 1-hydroxybenzotriazole (HOBt) to minimize racemization.[10]
Materials:
-
Boc-L-isoleucine (Boc-L-Ile-OH)
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M HCl (aqueous)
-
5% NaHCO₃ solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of the Amino Component: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15 minutes to generate the free amine.
-
Activation of Boc-L-isoleucine: In a separate flask, dissolve Boc-L-isoleucine (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: Slowly add a solution of DCC (1.1 eq) in DCM to the cooled Boc-L-isoleucine solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[1] Stir this activation mixture at 0 °C for 30 minutes.
-
To the activation mixture, add the prepared amino acid methyl ester free base solution from Step 1.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Boc-dipeptide methyl ester.
Protocol 2: Coupling using HATU/DIPEA
This protocol utilizes the highly efficient HATU reagent, which is particularly effective for sterically hindered amino acids, resulting in faster reactions and higher yields.[7][8]
Materials:
-
Boc-L-isoleucine (Boc-L-Ile-OH)
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Ethyl Acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve Boc-L-isoleucine (1.0 eq), the amino acid methyl ester hydrochloride (1.0 eq), and HATU (1.0 eq) in anhydrous DMF.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) to the stirred solution. The excess base is required to both neutralize the hydrochloride salt and facilitate the coupling reaction.[1]
-
Coupling Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature.
-
Continue stirring for 1-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure Boc-dipeptide methyl ester.
Visualizations
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Peptides Containing Boc-L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of synthetic peptides containing the N-terminally protected amino acid, Boc-L-isoleucine. The unique physicochemical properties of Boc-L-isoleucine, particularly its steric hindrance and hydrophobicity, present specific challenges during peptide purification. This document outlines detailed protocols for the most common and effective purification techniques—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Flash Chromatography, and Crystallization—and provides quantitative data to aid in the selection of the optimal strategy.
Introduction: The Challenge of Purifying Boc-L-Isoleucine Peptides
The tert-butyloxycarbonyl (Boc) protecting group is widely used in solid-phase peptide synthesis (SPPS). Its introduction, however, significantly increases the hydrophobicity of the peptide. L-isoleucine itself is a hydrophobic, β-branched amino acid. The combination of the Boc group and the isoleucine side chain can lead to:
-
Increased Hydrophobicity: This results in strong retention on reverse-phase media, often requiring higher concentrations of organic solvents for elution.[1]
-
Steric Hindrance: The bulky nature of Boc-L-isoleucine can lead to incomplete coupling or deprotection steps during synthesis, resulting in a higher prevalence of deletion and truncated peptide sequences as impurities.[2]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to poor peak shape and reduced recovery during chromatographic purification.[3]
-
Difficult Separation: Impurities such as deletion sequences lacking a single isoleucine residue can be chromatographically very similar to the target peptide, making separation challenging.
Therefore, a well-designed purification strategy is critical for obtaining high-purity peptides containing Boc-L-isoleucine.
Comparative Analysis of Purification Techniques
The choice of purification method depends on the desired purity, scale of the synthesis, and the specific characteristics of the peptide. Below is a summary of the most common techniques.
Data Presentation: Performance Metrics of Purification Techniques
| Purification Technique | Typical Purity | Typical Yield | Throughput | Cost | Key Considerations |
| RP-HPLC | >95-99% | 40-70% | Low to Medium | High | High resolution, ideal for final polishing.[4] |
| Flash Chromatography | 85-95% | 60-90% | High | Low to Medium | Excellent for pre-purification or when moderate purity is sufficient.[5][6] |
| Crystallization | >99% | Variable | Low | Low | Only suitable for short, protected peptides or Boc-amino acids.[7][8] |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for peptide purification, offering the highest resolution.[4][9]
Protocol: High-Resolution Purification of a Boc-L-Isoleucine Containing Peptide
-
Column: C18 or C8 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size for analytical; larger dimensions for preparative). C8 columns may be advantageous for very hydrophobic peptides.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[10]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).[10]
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a solvent mixture that ensures complete solubilization, such as 50:50 ACN/water. For highly hydrophobic peptides, isopropanol or a small amount of DMSO may be used, although DMSO should be used sparingly as it can interfere with detection.[3]
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting impurities.[3] A typical gradient for a moderately hydrophobic peptide is:
-
0-5 min: 30% B
-
5-35 min: Linear gradient from 30% to 80% B
-
35-40 min: 80% B
-
40-45 min: Return to 30% B
-
45-50 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column. Scale accordingly for preparative columns.
-
Detection: UV detection at 220 nm (for the peptide bond) and 280 nm if the peptide contains aromatic residues.[11]
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Post-Processing: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with the desired purity and remove the solvent by lyophilization.
Flash Chromatography
Flash chromatography is a rapid and cost-effective method for purifying larger quantities of peptides, often used as a preliminary purification step before RP-HPLC or for applications where ultra-high purity is not required.[5][12]
Protocol: Rapid Purification of a Crude Boc-L-Isoleucine Peptide
-
Cartridge: C18-functionalized flash cartridge. The choice of cartridge size depends on the amount of crude peptide.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition). A dry loading technique, where the peptide is adsorbed onto a small amount of silica gel or C18 material, can improve resolution.
-
Gradient Elution: A linear or step gradient can be employed. A common starting point is a linear gradient from 10% to 100% acetonitrile over 10-15 column volumes.[13] For better separation of closely eluting impurities, a step gradient can be optimized.[5]
-
Flow Rate: Dependent on the cartridge size (e.g., 20-40 mL/min for a 40 g cartridge).
-
Detection: UV detection at 220 nm and/or 254 nm.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Post-Processing: Analyze the purity of the fractions using analytical RP-HPLC or TLC. Pool the pure fractions and evaporate the solvent under reduced pressure or lyophilize.
Crystallization
Crystallization is a highly effective purification technique for obtaining very pure solid material, but it is generally more applicable to Boc-amino acids or very short, protected peptides.[7][8]
Protocol: Crystallization of a Short Peptide Containing Boc-L-Isoleucine
-
Sample Preparation: The peptide should be of moderate purity (e.g., after flash chromatography) and free of non-volatile solvents. The peptide is often obtained as an oil after evaporation of the reaction or chromatography solvents.
-
Seed Crystal Addition (Optional but Recommended): If available, add a small amount (0.5-1.0% by weight) of a pure seed crystal of the Boc-protected peptide to the oily residue.[7]
-
Induction of Solidification: Allow the oil to stand at room temperature or in a refrigerator for a period of time (several hours to days) until it solidifies.
-
Pulping/Trituration: Add a weak polar or non-polar solvent in which the peptide has low solubility (e.g., n-hexane, diethyl ether, or a mixture of ethyl acetate and hexanes) to the solidified material.[7][8] Stir or sonicate the suspension for a period of time (e.g., 2 hours) at room temperature. This process, known as pulping or trituration, washes away soluble impurities.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filtered solid with a small amount of the cold pulping solvent.
-
Drying: Dry the crystalline product under reduced pressure.
Visualizations of Workflows and Concepts
Diagrams of Experimental Workflows
Caption: General workflow from SPPS to purified peptide.
Caption: Step-by-step workflow for RP-HPLC purification.
Caption: Workflow for flash chromatography purification.
Caption: Workflow for peptide crystallization.
Conclusion
The purification of peptides containing Boc-L-isoleucine requires careful consideration of the increased hydrophobicity and potential for synthesis-related impurities. RP-HPLC remains the method of choice for achieving the highest purity, while flash chromatography offers a rapid and scalable alternative for pre-purification or when moderate purity is acceptable. Crystallization, though less common for peptides, can be a powerful technique for short, protected sequences. By selecting the appropriate technique and optimizing the experimental conditions as described in these protocols, researchers can successfully purify these challenging peptides for their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. italianpeptidesociety.it [italianpeptidesociety.it]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. renyi.hu [renyi.hu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
Applications of Boc-L-isoleucine Methyl Ester in Drug Discovery: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Boc-L-isoleucine methyl ester is a pivotal chiral building block in the landscape of modern drug discovery. As a protected amino acid derivative, it offers enhanced stability and solubility, making it an invaluable asset in the synthesis of complex biologically active peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function provides robust protection under various reaction conditions, yet it can be selectively removed under acidic conditions, allowing for precise, stepwise peptide chain elongation. This versatility has led to its widespread use in both solid-phase and solution-phase peptide synthesis. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its role in the development of antiviral agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Core Applications in Drug Discovery
The unique structural properties of the isoleucine side chain, being both hydrophobic and sterically hindered, make it a crucial component in the design of molecules targeting specific protein-protein interactions and enzyme active sites. This compound serves as a key precursor in the synthesis of a diverse range of therapeutic candidates, including:
-
Antiviral Agents: Particularly in the development of protease inhibitors, the isoleucine moiety can mimic natural substrates and effectively block viral replication.
-
Anticancer Peptides: The hydrophobicity of isoleucine can enhance the interaction of peptides with cell membranes, a key feature for many anticancer peptides.
-
Integrin Antagonists: Peptides and peptidomimetics containing isoleucine can modulate cell adhesion processes mediated by integrins, with implications for cancer and inflammatory diseases.
Case Study: Synthesis of a Peptidomimetic SARS-CoV-2 3CL Protease Inhibitor
The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-CoV-2 3C-like (3CL) protease emerging as a prime drug target. This enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[1][2] Several potent inhibitors of the 3CL protease are peptidomimetics, and the synthesis of such molecules can readily incorporate this compound.
Signaling Pathway: The Role of 3CL Protease in the SARS-CoV-2 Life Cycle
The following diagram illustrates the central role of the 3CL protease in the replication of SARS-CoV-2, the inhibition of which is a key therapeutic strategy.
Caption: SARS-CoV-2 Replication Cycle and the Role of 3CL Protease.
Quantitative Data Summary
The efficiency of incorporating Boc-L-isoleucine into a growing peptide chain is critical for the overall success of the synthesis. The following table summarizes illustrative performance data for Boc-L-isoleucine in solid-phase peptide synthesis (SPPS).
| Parameter | Boc-L-Isoleucine in SPPS | Key Considerations |
| Average Coupling Efficiency (%) | 97-99% | Due to steric hindrance, longer coupling times or double coupling may be required. |
| Crude Peptide Purity (%) | 75-85% | Purity is dependent on the sequence and coupling conditions. |
| Overall Yield (%) | 60-75% | Yield is influenced by the number of coupling cycles and the efficiency of each step. |
| Final Cleavage Conditions | Strong acid (e.g., HF) | Harsh conditions may not be suitable for sensitive peptides. Modified Boc SPPS strategies can offer milder cleavage. |
Data is illustrative and based on the synthesis of a model peptide. Actual results may vary depending on the specific sequence, resin, and coupling reagents used.[3]
The biological activity of peptidomimetic inhibitors of SARS-CoV-2 3CL protease can be highly potent. For example, compounds with similar structural motifs to those synthesized using isoleucine derivatives have demonstrated significant inhibitory activity.
| Compound Type | Target | IC50 (µM) |
| Peptidomimetic Aldehyde Inhibitor (e.g., 18p) | SARS-CoV-2 3CL Protease | 0.034 |
| Peptidomimetic α-acyloxymethylketone (e.g., 15l) | SARS-CoV-2 3CL Protease | Potent |
Note: The IC50 values are for representative compounds and not directly from a synthesis using this compound, but are indicative of the potential potency of this class of inhibitors.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis of a peptidomimetic inhibitor of SARS-CoV-2 3CL protease using this compound as a building block.
Protocol 1: Solid-Phase Synthesis of a Peptide Fragment Incorporating L-Isoleucine
This protocol outlines the manual Boc solid-phase peptide synthesis (SPPS) for a short peptide sequence containing isoleucine.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-L-isoleucine
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED
-
Scavengers (e.g., anisole)
Experimental Workflow:
Caption: General Workflow for Boc-SPPS.
Procedure:
-
Resin Preparation: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM.[4][5]
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF (2 x 2 minutes). Wash the resin with DMF.[3]
-
Coupling of Boc-L-Isoleucine:
-
In a separate vessel, dissolve Boc-L-isoleucine (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.[3]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. Due to the steric hindrance of isoleucine, a longer coupling time or a second coupling may be necessary.[3]
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, add scavengers (e.g., anisole).
-
Cleave the peptide from the resin using anhydrous HF at 0°C for 1 hour. (This step must be performed by trained personnel in a dedicated fume hood with appropriate safety precautions).
-
Evaporate the HF under vacuum.
-
-
Purification: Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Synthesis of a Dipeptide using this compound
This protocol describes a general method for the coupling of Boc-L-isoleucine (as the free acid) with another amino acid methyl ester in solution.
Materials:
-
Boc-L-isoleucine
-
L-Alanine methyl ester hydrochloride (or other amino acid ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HATU
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M HCl, 5% NaHCO₃ solution, Brine
Procedure:
-
Preparation of the Free Amino Acid Ester:
-
Suspend L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add DIEA (1.1 equivalents) dropwise and stir for 30 minutes at 0°C.
-
-
Activation of Boc-L-Isoleucine:
-
In a separate flask, dissolve Boc-L-isoleucine (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Slowly add a solution of DCC (1.1 equivalents) in DCM. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the activation mixture at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
Add the prepared L-Alanine methyl ester free base solution (from Step 1) to the activated Boc-L-isoleucine mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate successively with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.
-
Conclusion
This compound is a cornerstone for the synthesis of complex peptides and peptidomimetics in drug discovery. Its application in the development of antiviral agents, particularly protease inhibitors, underscores its significance. The protocols and data presented here provide a practical framework for researchers to leverage the unique properties of this versatile building block in their synthetic endeavors. A thorough understanding of its reactivity and careful optimization of reaction conditions are paramount to achieving high yields and purity in the synthesis of novel therapeutic agents.
References
- 1. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
Application Notes and Protocols for the Esterification of Boc-L-isoleucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common methods for the esterification of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-isoleucine). This crucial derivative serves as a fundamental building block in peptide synthesis and drug discovery, where the esterification of its carboxylic acid moiety is a key step for its incorporation into peptide chains or for the synthesis of various active pharmaceutical ingredients.[1][2] This document outlines detailed experimental protocols, comparative quantitative data, and visual workflows to guide researchers in selecting and performing the optimal esterification strategy for their specific needs.
Introduction to Esterification of Boc-L-isoleucine
The tert-butyloxycarbonyl (Boc) protecting group on the amine of L-isoleucine provides stability under various reaction conditions, allowing for the selective modification of the carboxylic acid group.[3] The resulting Boc-L-isoleucine esters are essential intermediates in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[4][5] The choice of ester (e.g., methyl, ethyl, benzyl) can influence the subsequent deprotection strategies and the overall synthetic route.[6] Common methods for the esterification of N-Boc protected amino acids include the Steglich esterification, the Mitsunobu reaction, and alkylation using alkyl halides.[7][8][9]
Data Presentation: Comparative Analysis of Esterification Methods
The following tables summarize quantitative data for the synthesis of methyl, ethyl, and benzyl esters of Boc-L-isoleucine using various established methods. These values are compiled from literature and are intended to provide a comparative benchmark for reaction efficiency.
Table 1: Synthesis of Boc-L-isoleucine Methyl Ester
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Steglich Esterification | DCC, DMAP, Methanol | Dichloromethane (DCM) | 0 to RT | 12 - 18 | ~82 | [10] |
| Alkylation | Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | 4 - 6 | Quantitative | [7] |
| Fischer Esterification | SOCl₂, Methanol | Methanol | 0 to RT | 12 - 24 | Up to 100 | [10] |
Table 2: Synthesis of Boc-L-isoleucine Ethyl Ester
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Steglich Esterification | EDC, DMAP, Ethanol | Dichloromethane (DCM) | 0 to RT | 12 - 18 | High | [7] |
| Mitsunobu Reaction | DEAD, PPh₃, Ethanol | Tetrahydrofuran (THF) | 0 to RT | 6 - 8 | High | [11] |
| Alkylation | Ethyl iodide, K₂CO₃ | Acetonitrile (MeCN) | Reflux | 8 - 12 | High | [7] |
Table 3: Synthesis of Boc-L-isoleucine Benzyl Ester
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Steglich Esterification | DCC, DMAP, Benzyl alcohol | Dichloromethane (DCM) | 0 to RT | 12 - 18 | High | [9] |
| Alkylation (Cesium Salt) | Benzyl bromide, Cs₂CO₃ | N,N-Dimethylformamide (DMF) | RT | 24 | 85 - 95 | [12] |
| Alkylation (DBU) | Benzyl bromide, DBU | Benzene | RT | 12 - 24 | High | [12] |
Mandatory Visualizations
General Esterification of Boc-L-isoleucine
Caption: General reaction scheme for the esterification of Boc-L-isoleucine.
Steglich Esterification Mechanism
Caption: Mechanism of the DCC/DMAP-catalyzed Steglich esterification.
Workflow for Incorporation in Boc-SPPS
Caption: Workflow for incorporating Boc-L-isoleucine into a peptide chain via SPPS.
Experimental Protocols
Protocol 1: Steglich Esterification of Boc-L-isoleucine with Ethanol
This protocol describes a mild and efficient method for the synthesis of Boc-L-isoleucine ethyl ester using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]
Materials:
-
Boc-L-isoleucine
-
Anhydrous Ethanol (EtOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve Boc-L-isoleucine (1.0 eq) in anhydrous DCM.
-
Add anhydrous ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-isoleucine ethyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Mitsunobu Reaction for the Synthesis of Boc-L-isoleucine Benzyl Ester
This protocol details the esterification of Boc-L-isoleucine with benzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).[8][11] This reaction proceeds with inversion of configuration if a chiral alcohol is used.
Materials:
-
Boc-L-isoleucine
-
Anhydrous Benzyl Alcohol
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
To a solution of Boc-L-isoleucine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask, add benzyl alcohol (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add DEAD (1.5 eq) dropwise to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product contains triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel to isolate the Boc-L-isoleucine benzyl ester.
Protocol 3: Alkylation for the Synthesis of this compound
This protocol describes the synthesis of this compound via alkylation of the corresponding carboxylate salt with dimethyl sulfate.[7]
Materials:
-
Boc-L-isoleucine
-
Dimethyl Sulfate
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, suspend Boc-L-isoleucine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone.
-
Add dimethyl sulfate (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography if necessary, although this method often yields a clean product.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
The Role of Boc-L-Isoleucine Methyl Ester as a Cornerstone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Boc-L-isoleucine methyl ester and its corresponding carboxylic acid, Boc-L-isoleucine, are pivotal building blocks in the field of organic synthesis, particularly in the assembly of peptides and other complex organic molecules. The strategic placement of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the methyl ester on the C-terminus provides a versatile scaffold for controlled chemical transformations. This application note delves into the multifaceted applications of this compound, providing detailed protocols and quantitative data to guide researchers in its effective utilization.
Applications in Peptide Synthesis
This compound is a key component in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] Its significance is amplified by the unique structural challenge presented by the β-branched side chain of isoleucine, which can introduce steric hindrance during peptide bond formation. The selection of appropriate coupling reagents and reaction conditions is therefore critical to ensure high yields and minimize racemization.[3]
Solution-Phase Peptide Synthesis
In solution-phase synthesis, this compound can serve as the C-terminal residue of a peptide chain. The synthesis typically begins with the deprotection of the Boc group to liberate the free amine, which is then coupled with an N-terminally protected amino acid.
Solid-Phase Peptide Synthesis (SPPS)
While this compound itself is less commonly used directly in SPPS, the underlying Boc-L-isoleucine is a fundamental reagent. In Boc-based SPPS, the peptide is assembled on a solid support, with the Boc group serving as the temporary N-terminal protecting group.[4] The steric bulk of the isoleucine side chain necessitates the use of efficient coupling reagents to drive the reaction to completion.
Challenges and Considerations
The primary challenge in incorporating isoleucine into a peptide sequence is the steric hindrance from its β-branched side chain. This can lead to slower reaction rates and incomplete coupling, resulting in deletion sequences. To overcome this, highly efficient coupling reagents and optimized reaction conditions are employed.
Quantitative Data on Coupling Reactions
The efficiency of peptide coupling reactions involving Boc-L-isoleucine is highly dependent on the chosen methodology. The following tables provide a summary of quantitative data for common coupling reagents used in both solution-phase and solid-phase synthesis.
Table 1: Comparison of Coupling Reagents for Boc-L-Isoleucine in Solution-Phase Synthesis
| Coupling Reagent/Method | Equivalents of Reagent (Typical) | Typical Reaction Time | Typical Yield | Racemization Risk | Key Advantages & Disadvantages |
| DCC/HOBt | 1.1 / 1.1 | 12 - 24 hours | ~85-95% | Low | Cost-effective and reliable, but can have longer reaction times for hindered couplings.[3] |
| HBTU/DIPEA | 1.0 / 2.0 | 1 - 4 hours | >90% | Low | Good balance of reactivity and cost; reliable for standard couplings. |
| HATU/DIPEA | 1.0 / 2.0 | 30 min - 2 hours | >95% | Very Low | Highly effective for sterically hindered amino acids due to rapid kinetics, but at a higher cost.[3] |
Table 2: Typical Parameters for Boc-Solid-Phase Peptide Synthesis (SPPS) of Isoleucine-Containing Peptides
| Parameter | Typical Value | Method of Determination | Notes |
| Coupling Efficiency | >99% | Kaiser Test (Ninhydrin) | A second coupling step (double coupling) may be necessary for sterically hindered residues like isoleucine. |
| Boc Deprotection Time | 2 x 1-2 min | N/A | Typically performed with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). |
| Coupling Time (HBTU) | 30 - 60 min | Kaiser Test | Can be extended for difficult couplings. |
Experimental Protocols
The following are detailed protocols for key experiments involving Boc-L-isoleucine derivatives.
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-Ala-Ile-OMe)
This protocol describes the synthesis of a dipeptide using this compound as the C-terminal starting material.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the solution at room temperature for 30-60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM or toluene twice to ensure complete removal of residual TFA. The resulting product is L-isoleucine methyl ester trifluoroacetate salt (H-Ile-OMe·TFA), which is used directly in the next step.
Step 2: Coupling of Boc-L-alanine with H-Ile-OMe
-
Dissolve Boc-L-alanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve H-Ile-OMe·TFA (1.0 eq) in anhydrous DCM and cool to 0°C.
-
To the flask containing H-Ile-OMe·TFA, add N,N-diisopropylethylamine (DIPEA) (2.1 eq) dropwise to neutralize the TFA salt and provide the basic conditions for coupling.
-
To the Boc-L-alanine solution, slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will form.[3]
-
Stir this activation mixture at 0°C for 30 minutes.
-
Add the neutralized H-Ile-OMe solution to the activated Boc-L-alanine mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the precipitated DCU.[3]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure dipeptide, Boc-L-Ala-L-Ile-OMe.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for removing the N-terminal Boc group during SPPS.
-
Suspend the peptide-resin in a solution of 50% (v/v) TFA in DCM, using approximately 10 mL of solution per gram of resin.
-
Agitate the suspension at room temperature for 2 minutes.
-
Filter the resin and drain the solvent.
-
Repeat the treatment with 50% TFA in DCM for another 5-10 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DCM (3x) until a neutral pH is achieved.
-
Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
Protocol 3: HBTU-Mediated Coupling in Solid-Phase Peptide Synthesis
This protocol describes a standard coupling procedure for incorporating Boc-L-isoleucine onto a growing peptide chain on a solid support.
-
Swell the deprotected and neutralized peptide-resin in N,N-dimethylformamide (DMF).
-
In a separate vessel, pre-activate the Boc-L-isoleucine (3-4 eq relative to resin loading) by dissolving it with HBTU (3-4 eq) in a minimal amount of DMF.
-
Add DIPEA (6-8 eq) to the amino acid solution and allow it to pre-activate for 1-5 minutes.
-
Add the pre-activated amino acid solution to the swollen peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For challenging couplings, the reaction time can be extended.
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (the beads remain colorless or yellowish) indicates that all primary amines have reacted.
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic protocols.
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: A single cycle of solid-phase peptide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-L-isoleucine Methyl Ester Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the coupling reaction of Boc-L-isoleucine methyl ester. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in the coupling reaction of this compound?
Low yields in the coupling of this compound are often attributed to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the β-branched side chain of isoleucine, can physically obstruct the approach of the reacting molecules, slowing down or preventing the formation of the desired amide bond.[1][2] Other contributing factors can include incomplete deprotection of the amine, suboptimal activation of the carboxylic acid, side reactions, or issues with reagent quality and reaction conditions.[3][4]
Q2: How does steric hindrance from the isoleucine side chain and the Boc group specifically impact the reaction?
The isopropyl group on the β-carbon of isoleucine, along with the large Boc protecting group on the α-amino group, creates significant spatial crowding around the reactive centers.[2] This steric bulk can:
-
Hinder the approach of the activating agent to the carboxyl group.
-
Impede the nucleophilic attack of the amine on the activated ester.
-
Promote aggregation of the peptide chain in solid-phase synthesis, further reducing the accessibility of reactive sites.[5]
Q3: What are the most common side reactions that can lead to a lower yield?
Several side reactions can compete with the desired coupling and reduce the overall yield:
-
Racemization: The activation of the carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate, which can be deprotonated by a base, resulting in a loss of stereochemical integrity.[6][7] This is a particular concern with strong bases and prolonged activation times.[8]
-
Diketopiperazine Formation: At the dipeptide stage, especially in solid-phase synthesis, the N-terminal amino group can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.[5][9]
-
N-acylurea Formation: When using carbodiimide coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[6]
Q4: Can the choice of coupling reagent significantly improve the yield?
Absolutely. For sterically hindered amino acids like isoleucine, standard coupling reagents may be inefficient.[3] More potent activating agents are often required to overcome the steric barrier.[10] Onium salt-based reagents (uronium/aminium and phosphonium) are generally more effective than carbodiimides alone.[6]
Q5: How critical is the quality of reagents and solvents?
Reagent and solvent quality is paramount for a successful coupling reaction.
-
Reagents: Coupling reagents can degrade over time, especially when exposed to moisture.[4] Ensure that your this compound and other reactants are pure and dry.
-
Solvents: Anhydrous solvents are crucial, as water can hydrolyze activated intermediates and the coupling reagents themselves.[4] The choice of solvent can also impact the solvation of the reactants and, in solid-phase synthesis, the swelling of the resin.[5][10]
Troubleshooting Guide
Problem: Low yield of the desired coupled product.
This troubleshooting guide provides a systematic approach to diagnosing and resolving the cause of low yield in your this compound coupling reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in coupling reactions.
| Potential Cause | Recommended Solution |
| Insufficient Activation / Steric Hindrance | 1. Increase Reagent Equivalents: Use a higher excess (2-4 equivalents) of the protected amino acid and coupling reagent.[1] 2. Extend Reaction Time: Prolong the coupling time from the standard 1-2 hours to 4 hours, or even overnight for very difficult couplings.[1][11] 3. Increase Temperature: A moderate increase in temperature (e.g., to 40°C) can help overcome the activation energy barrier. This should be done cautiously to avoid side reactions.[3][11] 4. Perform a "Double Coupling": After the initial coupling, wash and repeat the procedure with a fresh solution of activated amino acid.[1][12] |
| Inappropriate Coupling Reagent | 1. Switch to a More Potent Reagent: For sterically hindered couplings, onium salt-based reagents like HATU, HBTU, HCTU, or PyBOP are generally more effective than carbodiimides (DCC, DIC) alone.[3][10] 2. Use Carbodiimide with Additives: If using a carbodiimide, add racemization suppressants like HOBt or OxymaPure®.[8][13] |
| Suboptimal Base | 1. Use a Weaker, Sterically Hindered Base: To minimize racemization, use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[8][14] |
| Poor Solvation / Aggregation (in SPPS) | 1. Change Solvent: Switch from standard DMF to a more polar solvent like NMP or a mixture containing DMSO to disrupt secondary structures and improve solvation.[1][5] 2. Sonication: Applying sonication to the reaction mixture can help break up aggregates.[5] |
| Incomplete Deprotection | 1. Confirm Complete Deprotection: Before coupling, ensure the complete removal of the protecting group from the amine by performing a qualitative test like the Kaiser test.[3][11] 2. Extend/Repeat Deprotection: If deprotection is incomplete, extend the deprotection time or repeat the deprotection step.[3] |
| Degraded Reagents / Presence of Moisture | 1. Use Fresh Reagents: Ensure all reagents, especially the coupling agent and this compound, are fresh and have been stored properly.[4] 2. Use Anhydrous Solvents: Use high-quality anhydrous solvents to prevent hydrolysis of reactive intermediates.[4] |
Chemical Reaction Pathway
The following diagram illustrates the general pathway for a peptide coupling reaction involving the activation of a Boc-protected amino acid.
Caption: General pathway for peptide bond formation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from L-isoleucine methyl ester.[15]
-
Preparation: In a round-bottom flask, prepare a mixture of L-isoleucine methyl ester (1 equivalent) and triethylamine (1 equivalent) in dichloromethane.
-
Reaction: Cool the mixture to 0°C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in dichloromethane dropwise.
-
Stirring: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Filter the mixture. Wash the filtrate successively with water and a saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over magnesium sulfate and evaporate the solvent to yield this compound as an oil.
Protocol 2: Coupling of this compound using HATU
This protocol is a robust method for coupling sterically hindered amino acids.[11][12]
-
Deprotection (if applicable): If coupling to a resin-bound amine, ensure the N-terminal protecting group is fully removed (e.g., with TFA for a Boc group) and the resin is neutralized with a suitable base (e.g., DIEA in DMF).[11]
-
Activation: In a separate vessel, dissolve Boc-L-isoleucine (3 equivalents relative to the amine) and HATU (3 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (6 equivalents). Allow the mixture to pre-activate for 1-5 minutes at room temperature.[12]
-
Coupling: Add the pre-activated amino acid solution to the amine component (e.g., the deprotected peptide-resin).
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended.
-
Monitoring: Monitor the reaction completion using a suitable method, such as a Kaiser test for solid-phase synthesis, which should be negative (yellow) upon completion.[11]
-
Washing: Once the reaction is complete, thoroughly wash the product (or resin) with DMF and DCM to remove excess reagents and byproducts.[11]
Protocol 3: Coupling of this compound using DIC/Oxyma
This protocol uses a carbodiimide with an additive to improve efficiency and suppress racemization.[8]
-
Deprotection (if applicable): As described in Protocol 2.
-
Coupling Reaction (In Situ Activation):
-
To the amine component, add a solution of Boc-L-isoleucine (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add the base (e.g., DIEA or NMM, 6 equivalents).
-
Finally, add diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction mixture.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: As described in Protocol 2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Boc-L-Isoleucine Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-L-isoleucine methyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic strategy.
Route 1: Esterification of L-Isoleucine followed by Boc Protection
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of L-Isoleucine methyl ester hydrochloride | Incomplete reaction with thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). | - Ensure SOCl₂ is freshly distilled. - Increase reaction time or temperature if monitoring indicates incomplete conversion.[1][2] - For the TMSCl method, ensure anhydrous conditions as the reagent is moisture-sensitive.[2] |
| Degradation of the product during workup. | - Avoid excessive heat during solvent removal on the rotary evaporator. | |
| Low yield of this compound | Incomplete Boc protection. | - Ensure the correct stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) and base (e.g., NaHCO₃, triethylamine).[3][4][5] - Check the pH of the reaction mixture; it should be basic to facilitate the nucleophilic attack of the amine.[4][6] - Extend the reaction time if necessary, monitoring by TLC.[4][5] |
| Hydrolysis of the methyl ester. | - Avoid strongly basic conditions for prolonged periods. - Perform the reaction at controlled temperatures (e.g., 0°C to room temperature).[3][5] | |
| Presence of unreacted L-Isoleucine methyl ester | Insufficient (Boc)₂O or base. | - Increase the equivalents of (Boc)₂O and base slightly (e.g., 1.1-1.5 equivalents of (Boc)₂O).[7] |
| Formation of di-tert-butyl carbonate byproduct | Excess (Boc)₂O. | - Use a minimal excess of (Boc)₂O. - The byproduct can be removed during aqueous workup and purification. |
| Product is an oil instead of a solid | The product, this compound, is often isolated as an oil.[3][8] | - This is the expected physical state for this compound. |
Route 2: Boc Protection of L-Isoleucine followed by Esterification
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Boc-L-Isoleucine | Incomplete Boc protection. | - Ensure adequate base (e.g., NaOH, NaHCO₃) is used to deprotonate the amino group.[4][6] - Allow for sufficient reaction time (can be up to 24 hours).[4][6] |
| Difficulty in isolating Boc-L-Isoleucine | The product is an oil, which can complicate extraction. | - After acidification, ensure thorough extraction with a suitable organic solvent like ethyl acetate.[4][6] - Perform multiple extractions to maximize yield.[4] |
| Low yield of this compound | Incomplete esterification. | - When using DCC, ensure anhydrous conditions. - If using methyl iodide and a base like K₂CO₃, ensure the Boc-L-isoleucine is fully deprotonated.[5] |
| Side reaction with DCC to form N-acylurea. | - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[1] | |
| Racemization of the chiral center | Harsh reaction conditions (e.g., high temperatures, strong base). | - Maintain controlled temperatures throughout the synthesis. - Store the product at low temperatures to minimize the risk of racemization.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
There are two primary synthetic routes:
-
Esterification first: L-isoleucine is first converted to its methyl ester hydrochloride, which is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.[1][5]
-
Boc protection first: L-isoleucine is first protected with the Boc group, and the resulting Boc-L-isoleucine is then esterified to give the methyl ester.[1]
Q2: What are the common side reactions during the Boc protection step?
The most common side reaction is the formation of pyrocarbonate species from the decomposition of (Boc)₂O, especially in the presence of moisture. Incomplete reaction can also leave starting material present. While less common for simple amino acids, over-alkylation to form a di-Boc protected amine is a possibility under forcing conditions.
Q3: My final product is an oil. Is this normal?
Yes, this compound is commonly obtained as an oil.[3][8]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a standard method to monitor the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot, you can visualize the consumption of the starting material and the formation of the product.
Q5: What is the purpose of the aqueous washes during the workup?
-
Water wash: Removes water-soluble impurities.
-
Saturated sodium bicarbonate solution wash: Neutralizes any remaining acidic components and removes unreacted Boc-L-isoleucine if the esterification was the final step.[3][8]
-
Brine (saturated NaCl solution) wash: Helps to break up emulsions and removes residual water from the organic layer.[5][6]
Q6: Can the Boc group be accidentally removed during the synthesis?
The Boc group is sensitive to strong acids.[9][10] If the esterification of Boc-L-isoleucine is performed under strongly acidic conditions, premature deprotection can occur. It is generally stable to the basic conditions used for its introduction and the neutral or mildly acidic/basic conditions of many esterification reactions.
Experimental Protocols
Protocol 1: Esterification of L-Isoleucine followed by Boc Protection
Step A: Synthesis of L-Isoleucine Methyl Ester Hydrochloride [2][5]
-
Suspend L-isoleucine in methanol in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction for completion using TLC.
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain the L-isoleucine methyl ester hydrochloride salt.
Step B: Synthesis of this compound [3][5]
-
Dissolve the L-isoleucine methyl ester hydrochloride in a suitable solvent such as dichloromethane or a mixture of THF and water.[3][5]
-
Cool the solution to 0°C.
-
Add a base, such as triethylamine or sodium bicarbonate.[3][5]
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir overnight.[3]
-
Filter the mixture if any solids have formed.
-
Wash the filtrate successively with water and a saturated sodium bicarbonate solution.[3][8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.[3][8]
Protocol 2: Boc Protection of L-Isoleucine followed by Esterification
Step A: Synthesis of Boc-L-Isoleucine [4][6]
-
Dissolve L-isoleucine in a solution of sodium hydroxide or a mixture of dioxane and water with sodium bicarbonate.[4][6]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.
-
Stir the reaction mixture at room temperature for 24 hours.[4][6]
-
Perform an aqueous workup to remove unreacted (Boc)₂O.
-
Extract the aqueous phase multiple times with ethyl acetate.[4][6]
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-isoleucine.[6]
Step B: Synthesis of this compound
-
Dissolve the Boc-L-isoleucine in a suitable solvent like acetone.
-
Add potassium carbonate (K₂CO₃) and methyl iodide (MeI).[5]
-
Heat the mixture to reflux and stir for 10 hours.[5]
-
Cool the solution to room temperature and filter to remove the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product, if necessary, by column chromatography to obtain this compound.
Quantitative Data Summary
| Synthetic Step | Reagents/Method | Reported Yield (%) | Reference |
| Boc Protection of L-Isoleucine | (Boc)₂O, NaOH, Dioxane/H₂O | 95 | [6] |
| Esterification of L-Isoleucine | SOCl₂, Methanol | Good to Excellent | [2][5] |
| Boc Protection of L-Isoleucine Methyl Ester | (Boc)₂O, Triethylamine, CH₂Cl₂ | 93 | [3][8] |
Note: Yields can vary based on reaction scale, purity of reagents, and specific experimental conditions.
Visualizations
Caption: Synthetic routes and potential side reactions for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Preventing racemization during Boc-L-isoleucine coupling
Technical Support Center: Boc-L-Isoleucine Coupling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the coupling of Boc-L-isoleucine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-L-isoleucine more susceptible to racemization compared to other amino acids?
Boc-L-isoleucine is a sterically hindered amino acid. This bulkiness can slow down the rate of the desired peptide bond formation. This delay provides a larger window of opportunity for the competing side reaction of racemization to occur, primarily through the formation of an oxazolone intermediate. The presence of the Boc protecting group can also influence the stability of this intermediate.
Q2: What is the primary chemical mechanism that causes racemization during coupling?
The primary mechanism for racemization of N-alkoxycarbonyl amino acids, including Boc-L-isoleucine, is the formation of a 5(4H)-oxazolone intermediate. The coupling reagent activates the carboxylic acid, and in the presence of a base, the proton on the alpha-carbon can be abstracted. This leads to the formation of a planar, achiral oxazolone ring. Subsequent nucleophilic attack on this intermediate by the amine component can occur from either face of the ring, resulting in a mixture of L and D stereoisomers.
Q3: Which coupling reagents are best for minimizing racemization with Boc-L-isoleucine?
Uronium/guanidinium salts like HATU, HBTU, and HCTU are generally preferred as they can promote rapid coupling, which outcompetes the rate of oxazolone formation. Phosphonium salt reagents such as PyBOP and PyAOP are also effective. While carbodiimides (e.g., DCC, DIC) are common, they are more prone to causing racemization, especially if used without racemization-suppressing additives.
Q4: What is the role of additives like HOBt and HOAt?
Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization. They react with the activated amino acid to form an active ester. This ester is more stable and less prone to forming an oxazolone than the intermediate formed with a coupling reagent alone. HOAt is often considered superior to HOBt in reducing racemization, particularly in difficult couplings.
Q5: How does the choice of base and its concentration impact racemization?
The choice and amount of base are critical. Tertiary amines like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.
-
Base Strength: Weaker bases, such as NMM, are generally less likely to promote racemization than stronger, more hindered bases like DIPEA.
-
Stoichiometry: Using an excess of base can significantly increase the rate of racemization by promoting the abstraction of the alpha-proton. It is recommended to use the base in stoichiometric amounts.
Q6: What are the optimal reaction conditions (temperature, solvent) to prevent racemization?
-
Temperature: Lowering the reaction temperature is a highly effective strategy to minimize racemization. Performing the activation and coupling steps at 0 °C or even lower temperatures can significantly reduce the rate of the oxazolone formation side reaction.
-
Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard in solid-phase peptide synthesis and are generally suitable.
Troubleshooting Guide: High Levels of Diastereomer Formation
If you have detected a significant amount of the Boc-D-allo-isoleucine diastereomer in your product, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for racemization in Boc-L-isoleucine coupling.
Quantitative Data on Coupling Reagents
The selection of the coupling reagent and additives has a direct and significant impact on the degree of racemization. The tables below summarize typical results for the coupling of a model peptide to illustrate the relative performance of different reagent systems.
Table 1: Comparison of Racemization with Various Coupling Reagents
| Coupling Reagent | Additive | Base (eq.) | Temp (°C) | % Diastereomer (Boc-D-allo-Ile) |
| DIC | None | DIPEA (2.0) | 25 | 15-20% |
| DIC | HOBt | DIPEA (2.0) | 25 | 4-6% |
| HBTU | None | DIPEA (2.0) | 25 | 3-5% |
| PyBOP | None | DIPEA (2.0) | 25 | 2-4% |
| HATU | None | DIPEA (2.0) | 25 | <2% |
| DIC | HOAt | DIPEA (2.0) | 25 | <2% |
Data are representative and can vary based on the specific peptide sequence and reaction conditions.
Table 2: Effect of Base and Temperature on Racemization using DIC/HOBt
| Base (1.5 eq.) | Temperature (°C) | % Diastereomer (Boc-D-allo-Ile) |
| DIPEA | 25 | ~5.5% |
| DIPEA | 0 | ~2.1% |
| NMM | 25 | ~3.2% |
| NMM | 0 | ~1.3% |
| 2,4,6-Collidine | 25 | ~2.5% |
| 2,4,6-Collidine | 0 | <1% |
This data highlights that both cooling the reaction and using a weaker base can substantially reduce racemization.
Detailed Experimental Protocols
The following protocol is a recommended starting point for the manual coupling of Boc-L-isoleucine to a resin-bound amine using HATU, designed to minimize racemization.
Protocol: Low-Racemization Coupling of Boc-L-isoleucine using HATU
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-isoleucine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel with filtration
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. Drain the solvent.
-
Pre-activation (Performed at 0 °C): a. In a separate flask, dissolve Boc-L-isoleucine (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Add NMM (3.0 eq.) to the solution. d. Allow the activation to proceed for 2-3 minutes. Do not exceed 5 minutes, as prolonged activation can lead to side reactions.
-
Coupling Reaction: a. Drain the DMF from the swollen resin. b. Immediately add the pre-activated Boc-L-isoleucine solution to the resin. c. Agitate the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 1-2 hours.
-
Monitoring: a. Take a small sample of the resin beads, wash thoroughly with DCM and DMF, and perform a Kaiser test to check for the presence of free primary amines. b. If the test is positive, the coupling is incomplete. The reaction can be allowed to proceed for longer, or a second coupling may be necessary.
-
Washing: a. Once the coupling is complete (Kaiser test is negative), drain the reaction solution. b. Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times) to remove any unreacted reagents and byproducts.
-
Next Step: The resin is now ready for the deprotection of the Boc group for the subsequent coupling step.
Visual Guides and Mechanisms
Understanding the underlying chemical mechanism is key to preventing racemization.
Caption: Mechanism of racemization via the formation of a planar oxazolone intermediate.
Technical Support Center: Optimizing Boc Deprotection in the Presence of Esters
Welcome to the technical support center for optimizing tert-butyloxycarbonyl (Boc) deprotection while preserving ester functionalities. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist in your chemical synthesis endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during N-Boc deprotection in the presence of ester groups, offering potential causes and solutions in a question-and-answer format.
Issue 1: Significant Ester Cleavage Observed with Standard TFA/DCM Protocol
Question: I am using a standard Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) protocol to remove a Boc group, but I am observing significant cleavage of a methyl/ethyl/benzyl ester in my molecule. What can I do to minimize this side reaction?
Answer: Cleavage of sensitive ester groups during TFA-mediated Boc deprotection is a common challenge due to the harsh acidic conditions.[1] Here are several strategies to mitigate or prevent this unwanted hydrolysis:
-
Reduce Reaction Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) and carefully monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This can help to slow down the rate of ester cleavage relative to the Boc deprotection.
-
Decrease TFA Concentration: Use a lower concentration of TFA in DCM. While this may slow down the Boc deprotection, it can significantly improve the selectivity. Titrate the amount of TFA to find the optimal balance for your specific substrate.
-
Change the Solvent System: The choice of solvent can modulate the acidity and improve selectivity. Consider using alternative solvents to DCM.[1]
-
Switch to a Milder Acid: Instead of the strong acid TFA, consider using weaker acidic conditions.[2] Options include aqueous phosphoric acid or using 4M HCl in dioxane, which is often a cleaner alternative.[1]
Issue 2: My Substrate is Highly Acid-Sensitive and Degrades Even Under Mild Acidic Conditions
Question: My molecule contains highly acid-labile functional groups in addition to the ester, and even milder acidic conditions are causing degradation. Are there non-acidic methods for Boc deprotection?
Answer: Yes, several non-acidic or very mild methods have been developed for Boc deprotection on highly sensitive substrates. These methods often offer excellent selectivity, preserving ester functionalities.
-
Oxalyl Chloride in Methanol: This system provides a mild and efficient method for the deprotection of N-Boc groups from a wide range of substrates, including those with acid-labile functionalities. The reactions are typically conducted at room temperature.[1][3][4][5]
-
Thermal Deprotection: In some instances, heating the Boc-protected compound can induce deprotection without the need for any acid.[1][2] This can be attempted in various solvents, and the optimal temperature and time will be substrate-dependent.
-
Lewis Acid-Mediated Deprotection: Lewis acids can offer a non-protic alternative for Boc cleavage. Reagents like Zinc Bromide (ZnBr₂) or Ferric Chloride (FeCl₃) can be effective, often under milder conditions than strong protic acids.[2][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of ester cleavage during acidic Boc deprotection?
A1: During acid-catalyzed Boc deprotection, the acid protonates the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, which leads to hydrolysis.[1][8] Additionally, the tert-butyl cation generated from the cleavage of the Boc group can lead to side reactions.[1]
Q2: Can I selectively deprotect a tert-butyl ester in the presence of a Boc group?
A2: Yes, this is possible, although it is the reverse of the usual selectivity under acidic conditions. A method using Cerium(III) Chloride (CeCl₃·7H₂O) and Sodium Iodide (NaI) in refluxing acetonitrile can selectively cleave tert-butyl esters while leaving the N-Boc group intact.[1][9][10]
Q3: Are there any "greener" solvent alternatives to Dichloromethane (DCM) for Boc deprotection?
A3: Yes, there is a push to replace halogenated solvents like DCM. Ethers such as Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) are increasingly used as replacements for 1,4-dioxane and can be considered as alternatives to DCM in many cases.[11] However, it's important to be aware that strong acids can potentially cleave ethers.[11]
Q4: How can I monitor the progress of my Boc deprotection reaction to avoid over-running it and causing more ester cleavage?
A4: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can stain with ninhydrin, which will give a colored spot for the deprotected free amine product but not for the Boc-protected starting material. This allows you to stop the reaction as soon as the starting material is consumed.
Comparative Data of Boc Deprotection Conditions
The following table summarizes various conditions for Boc deprotection, highlighting their compatibility with ester functionalities to aid in selecting the optimal method for your substrate.
| Reagent/System | Solvent | Temperature | Typical Reaction Time | Compatibility with Esters | Notes |
| Standard Acidic Conditions | |||||
| 20-50% TFA | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 hours | Low to Moderate | Standard but harsh; ester cleavage is a common side reaction.[6][12] |
| 4M HCl | 1,4-Dioxane or Ethyl Acetate | 0 °C to Room Temp. | 2 - 6 hours | Good | Generally milder on ester groups compared to TFA, but may require longer reaction times.[6] |
| Milder Acidic Conditions | |||||
| Aqueous Phosphoric Acid (85 wt%) | Toluene or Tetrahydrofuran (THF) | Room Temp. | Variable | High | A milder protic acid option that is often compatible with acid-sensitive groups.[1] |
| Methanesulfonic Acid | t-Butyl Acetate (tBuOAc) / DCM | Room Temp. | Variable | High | Can selectively remove the Boc group in the presence of a tert-butyl ester.[1][13] |
| Concentrated Sulfuric Acid | t-Butyl Acetate (tBuOAc) | Room Temp. | Variable | High | Used for selective Boc deprotection in the presence of tert-butyl esters.[13] |
| Non-Acidic/Lewis Acid Conditions | |||||
| Oxalyl Chloride / Methanol | Methanol | 0 °C to Room Temp. | 1 - 4 hours | Excellent | A mild method with good functional group tolerance.[1][3][4][5][6] |
| Cerium(III) Chloride / Sodium Iodide | Acetonitrile | Reflux | 1 - 6 hours | N/A | Selectively cleaves t-butyl esters in the presence of N-Boc groups.[9][10] |
| Ferric Chloride (FeCl₃) | Acetonitrile / DCM | Room Temp. | ~30 min | Good | A mild Lewis acid-mediated deprotection.[6] |
| Thermal Deprotection | Dioxane/Water or other high-boiling solvents | Reflux or Microwave (e.g., 150°C) | 30 min - several hours | High | Useful for substrates that can withstand heat but are acid-sensitive.[12] |
Experimental Protocols
Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid [1]
-
Dissolve the N-Boc protected substrate in a suitable solvent (e.g., toluene).
-
Add 85 wt% aqueous phosphoric acid.
-
Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol [1][6]
-
Dissolve the N-Boc protected substrate in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (typically 2-3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography as needed.
Visualized Workflows and Logic
Caption: Troubleshooting workflow for preventing ester cleavage during Boc deprotection.
Caption: Decision logic for selecting a Boc deprotection method based on ester lability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with the coupling of Boc-L-isoleucine methyl ester during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-L-isoleucine often incomplete?
Incomplete coupling of Boc-L-isoleucine is a common issue in SPPS primarily due to two factors:
-
Steric Hindrance: Isoleucine is a β-branched amino acid. Its bulky side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the resin, slowing down the reaction.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, like β-sheets, and aggregate. This is particularly common with hydrophobic residues like isoleucine.[1] Aggregation can block reactive sites, making the N-terminus inaccessible to the incoming activated amino acid.[1]
Q2: How can I detect if the coupling of Boc-L-isoleucine is incomplete?
Monitoring the completion of each coupling step is crucial. The most common method is the Kaiser test (or ninhydrin test) , a highly sensitive colorimetric test for free primary amines.[1][3]
-
Positive Result: An intense blue or purple color on the resin beads and in the solution indicates the presence of unreacted primary amines, signifying an incomplete coupling.[3]
-
Negative Result: A yellow or colorless result suggests that the coupling is complete.
For a more definitive analysis, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to confirm the presence of deletion sequences (peptides missing the isoleucine residue).[3]
Q3: What are the immediate steps to take if an incomplete coupling is detected?
If a positive Kaiser test indicates incomplete coupling, the most straightforward initial step is to perform a double coupling .[3] This involves draining the reaction vessel, washing the resin, and repeating the coupling step with a fresh solution of activated Boc-L-isoleucine before proceeding to the next deprotection cycle.
If the Kaiser test remains positive after a second coupling, you should consider capping the unreacted amines. Capping permanently blocks these unreacted chains, typically using acetic anhydride and a base like N,N-diisopropylethylamine (DIEA).[1][4] This prevents the formation of deletion peptides that can be difficult to separate from the target peptide during purification.[1]
Troubleshooting Guide
Problem: Positive Kaiser test after Boc-L-isoleucine coupling.
This indicates that unreacted primary amines are still present on the resin. Follow this guide to troubleshoot and resolve the issue.
Step 1: Immediate Corrective Actions
-
Perform a Double Coupling:
-
Drain the initial coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Prepare a fresh solution of activated Boc-L-isoleucine using the same or optimized conditions.
-
Add the fresh solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.
-
Perform a Kaiser test to check for completion. If negative, proceed with the synthesis.
-
-
Capping of Unreacted Amines:
-
If the Kaiser test is still positive after double coupling, it is best to terminate the unreacted chains.
-
Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM before proceeding to the N-terminal deprotection of the successfully coupled chains.[4]
-
Step 2: Optimizing Coupling Conditions for Future Syntheses
If incomplete coupling of Boc-L-isoleucine is a recurring issue, consider the following optimizations for your protocol.
1. Choice of Coupling Reagent:
Standard carbodiimide reagents like DCC or DIC can be inefficient for sterically hindered amino acids.[5] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.
| Coupling Reagent | Class | Relative Speed | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Highly efficient for sterically hindered couplings with low racemization.[1][6] |
| HBTU/TBTU | Uronium/Aminium | Fast | Very efficient reagents, widely used in SPPS.[6] |
| HCTU | Uronium/Aminium | Fast | Reactivity is generally considered to be between that of HBTU and HATU.[2] |
| PyBOP | Phosphonium | Fast | A non-carcinogenic alternative to BOP, efficient for peptide bond formation.[2] |
| DIC/HOBt | Carbodiimide | Moderate | A classic combination; the addition of HOBt reduces side reactions and racemization. |
2. Reaction Conditions:
-
Increase Equivalents and Time: For difficult couplings, use a higher excess of Boc-L-isoleucine and the coupling reagent (e.g., 3-4 equivalents relative to the resin loading).[2] Extend the reaction time, potentially doubling it from your standard protocol.[3]
-
Elevate the Temperature: Gently increasing the reaction temperature to 30-50°C can improve the reaction rate. However, this should be done with caution as it can increase the risk of side reactions like racemization.[3]
-
Solvent Selection: Poor resin swelling can limit reagent accessibility.[1] While DMF is a common solvent, consider using N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" (e.g., DCM:DMF:NMP at 1:1:1) to improve resin swelling and disrupt peptide aggregation.[7]
-
In Situ Neutralization: This technique involves adding the activated amino acid and base directly to the TFA salt of the deprotected peptide-resin. This minimizes the time the peptide is in its neutral, aggregation-prone state.[8][9]
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a general cycle for solid-phase peptide synthesis using Boc chemistry.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[2]
-
Boc Deprotection:
-
Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide.
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[2]
-
Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).[2]
-
Wash the resin thoroughly with DCM to remove residual TFA.[2]
-
-
Neutralization:
-
Coupling:
-
Pre-activation: In a separate vessel, dissolve Boc-L-isoleucine (3-4 equivalents) and a coupling reagent like HATU (3-4 equivalents) in DMF or NMP. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[2]
-
Reaction: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the disappearance of the free primary amine.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[2]
-
Protocol 2: Kaiser Test (Ninhydrin Test)
-
Sample Preparation: Withdraw a small sample of resin beads (5-10 mg) from the reaction vessel after the coupling step. Wash the beads thoroughly with DMF and then ethanol. Place the washed beads in a small glass test tube.[3]
-
Reagent Addition: Add 2-3 drops each of the following solutions:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 2% (v/v) of 0.001 M potassium cyanide in pyridine.[3]
-
-
Heating and Observation: Heat the sample at 100-120°C for 5 minutes. Observe the color of the beads and the solution.[3]
-
Intense Blue/Purple: Incomplete coupling.
-
Yellow/Colorless: Complete coupling.
-
Visual Workflow
Caption: Troubleshooting workflow for incomplete coupling of Boc-L-isoleucine in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Removal of byproducts from Boc-L-isoleucine methyl ester synthesis
Welcome to the technical support center for the synthesis of Boc-L-isoleucine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on removing byproducts and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
The synthesis of this compound typically involves the reaction of L-isoleucine methyl ester with di-tert-butyl dicarbonate (Boc anhydride). The main byproducts to consider during purification are:
-
Unreacted Di-tert-butyl dicarbonate ((Boc)₂O): Often used in slight excess to ensure complete reaction.
-
tert-Butanol: A byproduct of the Boc protection reaction.
-
Unreacted L-isoleucine methyl ester: In cases of incomplete reaction.
-
Base-related salts: If a base like triethylamine is used, triethylamine hydrochloride will be formed.
-
Hydrolyzed product (Boc-L-isoleucine): The methyl ester can be susceptible to hydrolysis back to the carboxylic acid under certain workup conditions.[1]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] A suitable eluent system, such as ethyl acetate/hexane, can be used to distinguish the more polar starting material (L-isoleucine methyl ester) from the less polar product (this compound). The disappearance of the starting material spot indicates the reaction is nearing completion.
Q3: My final product is an oil, but I expected a solid. Is this normal?
This compound is often obtained as a colorless to yellowish oil.[2][3] However, some N-Boc protected amino acids that are initially oily can be induced to crystallize. This can be achieved by ensuring high purity, removing all solvents, and potentially using a seed crystal followed by slurrying in a non-polar solvent like n-hexane.[4]
Q4: Can the Boc protecting group or the methyl ester be cleaved during workup?
The Boc group is sensitive to strong acidic conditions.[1] Standard aqueous workups with dilute acids (e.g., <0.5M HCl) for short periods are generally safe. The methyl ester is susceptible to base-catalyzed hydrolysis (saponification).[1] Vigorous or prolonged exposure to strong basic conditions during the workup should be avoided to prevent the formation of Boc-L-isoleucine.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield
| Possible Cause | Solution |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC. - Ensure vigorous stirring to maintain a homogeneous reaction mixture.[2] |
| Suboptimal pH | - A basic pH is necessary to facilitate the reaction. Ensure a suitable base, such as triethylamine or sodium bicarbonate, is present in a sufficient amount to neutralize the hydrochloride salt of the starting material and drive the reaction.[2] |
| Moisture Contamination | - Use anhydrous solvents and ensure all glassware is thoroughly dried, as water can hydrolyze the Boc anhydride.[5] |
| Losses During Workup | - Minimize the number of aqueous washes. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[2] |
Problem 2: Product is Impure (Multiple Spots on TLC)
| Possible Cause | Solution |
| Residual (Boc)₂O | - During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to hydrolyze and remove excess (Boc)₂O. - For stubborn cases, after the initial reaction, quench with a reagent like imidazole, which reacts with the excess (Boc)₂O to form a water-soluble byproduct that can be easily removed with a dilute acid wash. |
| Residual L-isoleucine methyl ester | - This indicates an incomplete reaction. Consider optimizing the reaction conditions as described for "Low Yield". - If the amount of unreacted starting material is small, it can be removed by flash column chromatography. The starting material is significantly more polar than the product. |
| Presence of Boc-L-isoleucine | - This is due to the hydrolysis of the methyl ester. Avoid prolonged exposure to basic conditions during workup. Use a mild base like sodium bicarbonate instead of stronger bases like sodium hydroxide for washes. |
Data Presentation: Comparison of Purification Techniques
| Purification Method | Typical Purity | Yield | Speed | Scalability | Key Considerations |
| Aqueous Workup | Moderate | Good-Excellent | Fast | High | Effective for removing water-soluble impurities and excess (Boc)₂O. May not remove non-polar byproducts. |
| Flash Column Chromatography | High-Excellent | Good | Moderate | Moderate | Excellent for removing byproducts with different polarities, such as unreacted starting material.[6] Requires selection of an appropriate solvent system. |
| Crystallization/Slurrying | Excellent | Variable | Slow | High | Can significantly improve the purity of an oily product that is resistant to crystallization, but may result in yield loss.[4][6] |
Experimental Protocols
Key Experiment 1: Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices.
-
Reaction Setup: In a round-bottom flask, dissolve L-isoleucine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.[7]
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (1.1 equivalents) or sodium bicarbonate (3.0 equivalents), to neutralize the hydrochloride and create basic conditions.[7]
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the residue with an organic solvent like ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as an oil.[7]
-
Key Experiment 2: Purification by Flash Column Chromatography
This is a representative protocol for purifying the crude product.
-
Sample Preparation: Dissolve the crude this compound oil in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
-
Column Packing: Prepare a silica gel column with an appropriate diameter for the amount of crude material. Pack the column using a slurry method with the initial eluent (e.g., a low polarity mixture of ethyl acetate and hexane).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with a suitable solvent system. A gradient of increasing ethyl acetate in hexane is often effective. The less polar product will elute before the more polar impurities like the starting material.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[8]
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reactions with Boc-L-Isoleucine Methyl Ester
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Boc-L-isoleucine methyl ester in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound generally soluble?
A1: this compound, a derivative of the hydrophobic amino acid isoleucine, is generally soluble in a range of polar aprotic and protic organic solvents. These include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and alcohols such as methanol and ethanol.[1][2] Its solubility is lower in non-polar solvents and it is considered insoluble in water.[3][4]
Q2: I am observing precipitation of this compound during my reaction setup. What are the initial steps to resolve this?
A2: Precipitation upon addition of other reagents can be due to a change in the solvent polarity or exceeding the solubility limit. Initial troubleshooting steps include:
-
Mechanical Agitation: Vigorous stirring or vortexing can sometimes redissolve the precipitate.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.[5]
-
Gentle Warming: Carefully warming the reaction mixture can increase solubility. However, it is crucial to monitor the temperature closely to avoid potential degradation of the starting material or other reagents. A temperature of up to 40°C is generally considered safe for short durations.[5]
Q3: Can the choice of solvent impact the stability of the Boc protecting group?
A3: Yes, the Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions.[6] While it is stable in most neutral and basic conditions commonly used for peptide coupling, prolonged exposure to strong acids or elevated temperatures in the presence of even weak acids can lead to premature deprotection. Therefore, it is crucial to use anhydrous and amine-free solvents to prevent the formation of acidic species.
Q4: Are there any recommended solvent mixtures to improve the solubility of hydrophobic Boc-amino acid esters like this compound?
A4: Yes, using a co-solvent system can be highly effective. For hydrophobic peptides and their derivatives, a "magic mixture" of DCM, DMF, and NMP in a 1:1:1 ratio has been shown to improve solubility.[7] Another strategy for very hydrophobic sequences is the addition of solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to DMF to increase the polarity and solvation properties of the medium.[7]
Q5: My reaction is sluggish, and I suspect poor solubility of this compound is the cause. What can I do?
A5: Sluggish reactions are a common consequence of poor reactant solubility. To address this, you can:
-
Increase the reaction temperature: As a rule of thumb, the solubility of solids in liquids increases with temperature. However, be mindful of the thermal stability of all reaction components.
-
Use a more effective solvent or co-solvent system: As mentioned in Q4, switching to a solvent with better solvating power for your specific substrate can significantly improve reaction rates.
-
Decrease the concentration: While seemingly counterintuitive, sometimes starting with a more dilute solution can prevent initial precipitation and allow the reaction to proceed, albeit more slowly.
Data Presentation
Illustrative Solubility of this compound in Common Organic Solvents
The following table provides an estimate of the solubility of this compound in various organic solvents at room temperature (approximately 20-25°C). Please note that these are approximate values and actual solubility can vary based on the purity of the compound, moisture content of the solvent, and the specific experimental conditions.
| Solvent | Abbreviation | Polarity Index | Estimated Solubility ( g/100 mL) |
| Dimethyl Sulfoxide | DMSO | 7.2 | > 20 |
| N,N-Dimethylformamide | DMF | 6.4 | > 20 |
| N-Methyl-2-pyrrolidone | NMP | 6.7 | > 20 |
| Dichloromethane | DCM | 3.1 | 10 - 20 |
| Tetrahydrofuran | THF | 4.0 | 5 - 15 |
| Acetonitrile | ACN | 5.8 | 5 - 10 |
| Methanol | MeOH | 5.1 | 5 - 10 |
| Ethanol | EtOH | 4.3 | 2 - 5 |
| Water | H₂O | 10.2 | < 0.1 |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for a Solution-Phase Reaction
Objective: To achieve a clear, homogeneous solution of this compound for subsequent use in a chemical reaction.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMF, DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Optional: Ultrasonic bath, water bath
Procedure:
-
To the reaction vessel, add the desired amount of this compound.
-
Add a portion of the selected solvent and begin stirring.
-
Continue to add the solvent incrementally while stirring until the desired concentration is reached.
-
If the compound does not fully dissolve, try the following troubleshooting steps in order: a. Sonication: Place the vessel in an ultrasonic bath for 5-10 minute intervals.[5] b. Gentle Warming: Gently warm the solution in a water bath to a maximum of 40°C with continuous stirring.[5]
-
Once the solid is completely dissolved, allow the solution to return to the intended reaction temperature before adding other reagents.
Protocol 2: Improving Solubility with a Co-Solvent System
Objective: To dissolve this compound in a reaction where it exhibits poor solubility in the primary solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., DCM)
-
Co-solvent (e.g., DMF or DMSO)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In the reaction vessel, suspend the this compound in the primary reaction solvent.
-
While stirring, add the co-solvent (e.g., DMF) dropwise until the solid dissolves completely.
-
Monitor the total volume of the co-solvent added to ensure it is compatible with the reaction conditions and subsequent work-up procedures. A common starting point is a 1:1 mixture of the primary solvent and co-solvent.
-
Proceed with the addition of other reagents once a clear solution is obtained.
Mandatory Visualizations
Caption: A flowchart illustrating the decision-making process for dissolving this compound.
Caption: A diagram showing the relationship between experimental factors and reaction outcomes.
References
- 1. jpt.com [jpt.com]
- 2. peptide.com [peptide.com]
- 3. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 4. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in Peptides with Boc-L-Isoleucine
Welcome to the technical support center for troubleshooting peptide aggregation, with a specific focus on syntheses incorporating Boc-L-isoleucine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem, particularly with Boc-L-isoleucine?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through intermolecular hydrogen bonding. This can lead to the formation of insoluble secondary structures, such as beta-sheets. Aggregation is a significant issue in SPPS because it can hinder the access of reagents to the reactive sites of the peptide-resin, resulting in incomplete deprotection and coupling reactions. This leads to deletion sequences, truncated peptides, and ultimately, a low yield and purity of the desired product.[1][2][3][4]
Boc-L-isoleucine, due to its β-branched and hydrophobic side chain, is a residue that is particularly prone to promoting aggregation.[3][5] The steric hindrance of the isoleucine side chain can also make coupling reactions more difficult, further compounding synthesis challenges.[5]
Q2: What are the common signs of on-resin peptide aggregation during synthesis?
A2: Several indicators can suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1][2][6]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step indicates the presence of unreacted free amines.[3] Similarly, the removal of the N-terminal Boc protecting group may be sluggish or incomplete.[1][7]
-
Physical Clumping: The resin may become sticky and form visible clumps.[2][3][6]
-
Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.[2][3][6]
-
Changes in Solvent Drainage: Solvents may drain more slowly from the reaction vessel.[2]
Troubleshooting Guide
My peptide synthesis with Boc-L-isoleucine is showing signs of aggregation (e.g., positive Kaiser test after coupling, poor resin swelling). What should I do?
Aggregation during the synthesis of peptides containing Boc-L-isoleucine is a common challenge. The following troubleshooting strategies can be employed to disrupt the peptide aggregates and improve the synthesis outcome.
Modification of Synthesis Protocol
-
In Situ Neutralization: This is a highly effective strategy in Boc-chemistry SPPS.[8][9] Neutralization of the protonated N-terminus is performed simultaneously with the coupling of the next amino acid. This minimizes the time the peptide-resin is in a neutral, aggregation-prone state.[9]
-
Elevated Temperature Coupling: Increasing the reaction temperature (e.g., to 35-50°C) can help to disrupt secondary structures and improve coupling efficiency.[1][10]
-
Double Coupling: If a coupling reaction is incomplete, repeating the coupling step with a fresh solution of activated amino acid can help to drive the reaction to completion.[11]
Solvent and Additive Strategies
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling reaction can disrupt hydrogen bonding and break up aggregates.[1][11]
-
"Magic Mixture": A solvent mixture containing nonionic detergents or ethylene carbonate can be used to improve solvation of the peptide-resin.[1]
-
Solvent Exchange: Washing the resin with a sequence of different solvents (e.g., DMF, DCM, isopropanol) can help to disrupt aggregates.[2]
-
NMP or DMSO: Switching the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP) or adding DMSO can improve the solvation of aggregating sequences.[1]
Structural Modifications
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions can disrupt the formation of regular secondary structures that lead to aggregation.[1]
-
Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen can prevent hydrogen bonding between peptide chains.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for reagents and conditions used to mitigate peptide aggregation.
Table 1: Chaotropic Salt Concentrations for Disrupting Aggregation
| Chaotropic Salt | Concentration in DMF | Reference |
| LiCl | 0.4 M | [3][11] |
| KSCN | 0.4 M | [11] |
| NaClO₄ | 0.8 M |
Table 2: Reagent Equivalents for a Standard Boc-SPPS Coupling Reaction
| Reagent | Equivalents (relative to resin loading) | Reference |
| Boc-Amino Acid | 3 - 5 | [5] |
| Coupling Agent (e.g., HBTU) | 3 - 5 | [5] |
| DIEA (for in situ neutralization) | 6 - 10 | [2] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition in Boc solid-phase peptide synthesis.
-
Boc Deprotection:
-
Neutralization (for standard protocol):
-
Wash the resin with Isopropanol (IPA) (3x).
-
Wash the resin with DCM (3x).
-
Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (5x).[2]
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3 eq.) and a coupling agent such as HBTU (3 eq.) in N,N-Dimethylformamide (DMF).[5]
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.[2][5]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[5]
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).[2]
-
Protocol 2: In Situ Neutralization Coupling
This protocol is recommended for difficult sequences prone to aggregation.
-
Boc Deprotection:
-
Follow the deprotection and washing steps as described in Protocol 1.
-
-
In Situ Neutralization and Coupling:
-
Washing:
-
Drain the reaction mixture and wash the resin with DMF (3x).[7]
-
Visualizations
Caption: Standard Boc-SPPS Cycle Workflow.
Caption: Troubleshooting Logic for Peptide Aggregation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Boc-L-isoleucine Methyl Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of Boc-L-isoleucine methyl ester synthesis using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is Thin-Layer Chromatography (TLC) used to monitor the synthesis of this compound? A1: TLC is a rapid, simple, and cost-effective analytical technique used to separate components in a mixture.[1] It allows researchers to qualitatively track the consumption of starting materials and the formation of the product in near real-time, helping to determine when a reaction is complete.[2]
Q2: Which spots on the TLC plate correspond to the starting material and the product? A2: This depends on the synthetic route.
-
Route 1 (Esterification of Boc-L-isoleucine): The starting material, Boc-L-isoleucine, is a carboxylic acid and is more polar. It will have a lower Retention Factor (Rf) value (i.e., it will travel a shorter distance up the plate). The product, this compound, is less polar and will have a higher Rf value.
-
Route 2 (Boc-protection of L-isoleucine methyl ester): The starting material, L-isoleucine methyl ester, is a free amine and is more polar than the final product. The product, this compound, has the amine protected, making it less polar and resulting in a higher Rf value.[3]
Q3: What is a good starting solvent system (mobile phase) for this TLC analysis? A3: The ideal solvent system depends on the polarity of your compounds. A good starting point for separating the less polar Boc-protected compounds is a mixture of a non-polar and a moderately polar solvent. A common system is Ethyl Acetate/Hexanes . You can start with a 3:7 or 1:1 ratio and adjust the polarity as needed.[4][5] If spots are too low (low Rf), increase the proportion of the more polar solvent (Ethyl Acetate). If they are too high (high Rf), increase the proportion of the less polar solvent (Hexanes).[6]
Q4: How can I visualize the spots? My compounds are colorless. A4: Since Boc-L-isoleucine and its derivatives are typically colorless, a visualization method is required.[1]
-
UV Light (non-destructive): If your TLC plates contain a fluorescent indicator (usually F254), compounds that absorb UV light will appear as dark spots. This is the first method to try as it is non-destructive.[7]
-
Staining (destructive): After UV visualization, you can use a chemical stain. A general-purpose stain like Phosphomolybdic Acid (PMA) or an iodine chamber will visualize most organic compounds.[8] Specific stains can provide more information (see table below).
Q5: Will ninhydrin stain my final product, this compound? A5: No. Ninhydrin reacts with free primary and secondary amines to produce a characteristic purple or yellow color.[9] Since the amino group in this compound is protected by the Boc group, it will not give a positive result with ninhydrin. This is a useful feature, as ninhydrin can be used to confirm the absence of any remaining free-amine starting material (like L-isoleucine methyl ester).[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded). 2. The starting material (Boc-L-isoleucine) is acidic. 3. A compound is basic and interacting strongly with the acidic silica gel. | 1. Dilute the sample solution before spotting it on the TLC plate.[6] 2. Add a small amount (0.1–2.0%) of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid.[5][6] 3. Add a small amount (0.1–2.0%) of triethylamine to the mobile phase.[5] |
| No spots are visible. | 1. The sample is too dilute. 2. The compound does not absorb UV light. 3. The chosen stain does not react with your compounds. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6] 2. Use a chemical stain after checking under UV light. 3. Try a more general stain, such as Phosphomolybdic Acid (PMA) or an iodine chamber.[8] |
| All spots are near the bottom of the plate (Rf values are too low). | The mobile phase is not polar enough to move the compounds up the plate. | Increase the polarity of the mobile phase. For an Ethyl Acetate/Hexanes system, increase the proportion of Ethyl Acetate.[6] |
| All spots are near the top of the plate (Rf values are too high). | The mobile phase is too polar, causing all compounds to travel with the solvent front. | Decrease the polarity of the mobile phase. For an Ethyl Acetate/Hexanes system, decrease the proportion of Ethyl Acetate.[6] |
| I see a spot for the starting material but no product spot. | The reaction may not have started or is proceeding very slowly. | Check your reagents, reaction temperature, and allow for more reaction time. Take aliquots at regular intervals to monitor progress. |
| I see a new spot, but it stains positive with ninhydrin. | The Boc protecting group may have been unintentionally cleaved, revealing the free amine of L-isoleucine methyl ester. | Review your reaction conditions. The Boc group is sensitive to strong acids.[10] This new, ninhydrin-positive spot is likely a side product. |
| I see a faint spot corresponding to the starting amino acid in my purified product lane. | The amino ester product may be slightly hydrolyzing back to the carboxylic acid on the acidic silica gel plate.[11] | Use a neutral or less acidic mobile phase. Avoid using mobile phases containing a high concentration of water or acid if possible. Run and dry the TLC plate promptly after development. |
Experimental Protocols
Protocol 1: General TLC Monitoring of the Reaction
-
Chamber Preparation: Pour the chosen mobile phase (e.g., Ethyl Acetate/Hexanes 3:7) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.[1]
-
Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using separate capillary tubes, apply small, concentrated spots of the following on the baseline:[1]
-
Lane 1: Starting Material (e.g., Boc-L-isoleucine) dissolved in a suitable solvent.
-
Lane 2: Co-spot (apply both starting material and reaction mixture on the same spot).
-
Lane 3: Reaction Mixture (a small aliquot taken directly from the reaction).
-
-
Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[7]
-
Proceed with chemical staining (see Protocol 2).
-
-
Analysis: Compare the spots in the reaction mixture lane to the starting material. The reaction is complete when the starting material spot has disappeared and a new product spot is prominent. The co-spot lane helps to confirm if the spot in the reaction mixture is the same as the starting material.
Protocol 2: Staining and Visualization
-
Bromocresol Green Stain (for acidic compounds):
-
Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M aqueous NaOH dropwise until a blue color appears.[8]
-
Use: Briefly dip the dried TLC plate in the stain and remove. Acidic compounds, like Boc-L-isoleucine, will appear as yellow spots on a blue background.[8] This is excellent for tracking the consumption of the starting material in an esterification reaction.
-
-
Ninhydrin Stain (for free amines):
-
Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3.0 mL of acetic acid.[8]
-
Use: Dip or spray the plate with the ninhydrin solution. Gently heat the plate with a heat gun until colored spots appear.[1] Primary amines will form purple spots. This is useful for confirming the absence of starting materials like L-isoleucine methyl ester.
-
-
Phosphomolybdic Acid (PMA) Stain (General Use):
-
Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[8]
-
Use: Dip or spray the plate with the PMA solution and gently heat. Most organic compounds will appear as green or blue-green spots on a yellow-green background.
-
Data Presentation
Table 1: Suggested Mobile Phases for TLC Analysis
| Solvent System (Mobile Phase) | Typical Ratio (v/v) | Application Notes |
| Ethyl Acetate / Hexanes | 1:4 to 1:1 | Good starting point for separating Boc-protected amino acids and their esters. Adjust ratio to achieve an Rf of 0.2-0.4 for the product.[5] |
| Dichloromethane / Methanol | 9:1 to 19:1 | Useful for more polar compounds or as an alternative to Ethyl Acetate/Hexanes.[2] |
| n-Butanol / Acetic Acid / Water | 4:1:1 | Classic system for separating unprotected, highly polar amino acids. Not ideal for the less polar Boc-protected product.[12] |
Table 2: Expected Visualization Results
| Compound | UV (254 nm) | Bromocresol Green | Ninhydrin | PMA / Iodine | Expected Rf |
| Boc-L-isoleucine (Starting Material) | Spot may be visible | Yellow Spot | No Color | Visible Spot | Low |
| L-isoleucine methyl ester (Starting Material) | Spot may be visible | No Color | Purple Spot | Visible Spot | Medium |
| This compound (Product) | Spot may be visible | No Color | No Color | Visible Spot | High |
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. sciforum.net [sciforum.net]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. silicycle.com [silicycle.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. iitg.ac.in [iitg.ac.in]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. [TLC] Analysis of amino esters by TLC - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
Steric hindrance issues with Boc-L-isoleucine methyl ester
Welcome to the technical support center for Boc-L-isoleucine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the steric hindrance of this valuable building block in peptide synthesis and other organic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, providing targeted solutions and best practices.
FAQ 1: Coupling Reactions
Question: Why am I observing a low yield or incomplete reaction when coupling this compound?
Answer:
Low coupling efficiency with this compound is a common issue primarily due to the steric hindrance from its β-branched side chain. This bulkiness impedes the approach of the nucleophilic amine to the activated carboxyl group, slowing down the rate of peptide bond formation.
Troubleshooting Steps:
-
Optimize Your Coupling Reagent: Standard coupling reagents may be inefficient. Utilize more potent activating agents known to be effective for sterically hindered amino acids. Urinium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP are recommended.[1][2] HATU is often preferred for its rapid activation and high efficiency in challenging couplings.[2]
-
Increase Reagent Concentration and Equivalents: Employing a higher concentration of both the this compound and the coupling partner, along with an increased excess of the coupling reagents (e.g., 1.5-2.0 equivalents), can enhance the reaction kinetics.
-
Extend Reaction Time: Due to the slower reaction rate, extending the coupling time is often necessary. Monitor the reaction progress using a suitable technique like TLC or LC-MS to determine the optimal reaction time.
-
Elevate the Reaction Temperature: Gently increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done cautiously as elevated temperatures can also increase the risk of racemization.[1]
-
Perform a Double Coupling: After the initial coupling reaction, you can filter and wash the resin (in SPPS) or perform a work-up (in solution-phase) and then subject the substrate to a second coupling reaction with fresh reagents to drive the reaction to completion.[1]
FAQ 2: Boc Deprotection
Question: I am experiencing incomplete Boc deprotection or side reactions during the deprotection of this compound. What should I do?
Answer:
While the Boc group is designed for acid-labile removal, the steric environment of the isoleucine residue can sometimes hinder the complete and clean removal of the protecting group.
Troubleshooting Steps:
-
Choice of Deprotection Reagent:
-
TFA: A solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for Boc deprotection.[3] For particularly stubborn cases, neat TFA can be used, but with caution, as it is a very strong acid.[3]
-
HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is another common and highly effective reagent.[4][5] It often provides the deprotected amine as a crystalline hydrochloride salt, which can aid in purification.[3] This method is reported to be fast, with deprotection often complete within 30 minutes at room temperature.[4][5]
-
-
Extend Deprotection Time: If you suspect incomplete deprotection, increasing the reaction time can be beneficial. Monitor the reaction by TLC to ensure the complete consumption of the starting material.
-
Use of Scavengers: The tert-butyl cation formed during deprotection can lead to side reactions, such as alkylation of sensitive residues. The use of scavengers like anisole or thioanisole can help to trap this reactive intermediate.[5]
-
Ensure Anhydrous Conditions: Water can interfere with the deprotection reaction. Using anhydrous solvents and reagents is crucial for efficient Boc removal.
FAQ 3: Racemization/Epimerization
Question: How can I minimize racemization when using this compound?
Answer:
Racemization at the α-carbon is a significant risk with sterically hindered amino acids like isoleucine, especially during the activation step of the coupling reaction. The formation of a 5(4H)-oxazolone intermediate is the primary pathway for racemization.[6][7]
Troubleshooting Steps:
-
Select the Right Coupling Reagent and Additives:
-
Uronium/aminium salt reagents like HATU and COMU are known to suppress racemization by promoting rapid amide bond formation, which outcompetes the formation of the oxazolone intermediate.[7]
-
When using carbodiimide reagents like DCC or EDC, the addition of racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, is crucial.[2] These additives form active esters that are more stable and less prone to racemization.[8]
-
-
Control the Base: The type and amount of base used can influence the extent of racemization. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). Use the minimum amount of base necessary to facilitate the reaction.
-
Minimize Pre-activation Time: The longer the activated amino acid exists before reacting with the amine component, the greater the opportunity for racemization. It is best to add the coupling reagent to a mixture of the carboxylic acid and the amine (in situ activation) or to add the amine component shortly after the pre-activation of the acid.
-
Maintain Low Temperatures: Performing the coupling reaction at lower temperatures (e.g., 0°C) can help to reduce the rate of racemization.
Data Presentation
The following tables provide representative data for coupling and deprotection reactions involving sterically hindered Boc-amino acids. Note that specific results for this compound may vary depending on the specific reaction conditions, substrates, and analytical methods used.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Typical Reaction Time | Typical Yield (%) | Racemization Risk | Key Considerations |
| DCC/HOBt | 12-24 hours | 70-85% | Moderate | Cost-effective but slower; requires removal of dicyclohexylurea (DCU) byproduct. |
| HBTU/DIEA | 1-4 hours | >90% | Low to Moderate | A widely used and reliable reagent with a good balance of speed and efficiency.[7] |
| HATU/DIEA | 30 minutes - 2 hours | >95% | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization rates.[7][9] |
| PyBOP/DIEA | 1-4 hours | >90% | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels. |
| COMU/DIEA | 30 minutes - 2 hours | >95% | Very Low | A modern and highly efficient reagent with excellent racemization suppression.[7] |
Table 2: Comparison of Boc Deprotection Methods
| Deprotection Method | Reagent | Typical Reaction Time | Typical Yield (%) | Product Salt Form | Key Considerations |
| Method A | 25-50% TFA in DCM | 30 minutes - 2 hours | >95% | Trifluoroacetate | Standard and effective; TFA is volatile and corrosive.[3] |
| Method B | 4M HCl in 1,4-Dioxane | 30 minutes - 1 hour | >95% | Hydrochloride | Often provides a crystalline salt, aiding purification; reagent is commercially available.[3][4] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Solution-Phase Peptide Coupling using HATU
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM or DMF.
-
Add DIEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature to generate the free amine.
-
In a separate flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF.
-
Add DIEA (1.4 eq) to the solution of this compound and HATU, and stir for 2-5 minutes at room temperature for pre-activation.
-
Transfer the activated this compound solution to the flask containing the free amine.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide ester by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol details the removal of the Boc protecting group from a peptide containing an N-terminal Boc-isoleucine residue.
Materials:
-
Boc-protected peptide
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected peptide in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the stirred solution at room temperature.[10]
-
Stir the reaction mixture for 30 minutes to 2 hours. The deprotected amine hydrochloride salt may precipitate from the solution.[4]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess HCl in vacuo using a rotary evaporator.
-
Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt fully.
-
Collect the solid product by filtration or centrifugation.
-
Wash the solid with fresh, cold diethyl ether to remove any organic impurities.
-
Dry the final product under vacuum.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting low yields in coupling reactions involving this compound.
Diagram 2: Minimizing Racemization during Peptide Coupling
Caption: Key strategies to suppress racemization during the coupling of this compound.
Diagram 3: Boc Deprotection Decision Pathway
Caption: A decision-making pathway for selecting the appropriate Boc deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Boc-L-isoleucine and Fmoc-L-isoleucine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino function of amino acids is a critical decision that dictates the entire synthetic strategy. This is particularly true for sterically hindered amino acids like L-isoleucine, where efficient coupling and deprotection are paramount for successful synthesis. This guide provides an objective, data-driven comparison of Boc-L-isoleucine and Fmoc-L-isoleucine in the context of Solid-Phase Peptide Synthesis (SPPS), offering insights into their respective performance, potential side reactions, and detailed experimental protocols.
It is important to note that while the user's query specified Boc-L-isoleucine methyl ester and Fmoc-L-isoleucine methyl ester, the standard practice in SPPS involves the use of the corresponding carboxylic acid derivatives (Boc-L-Ile-OH and Fmoc-L-Ile-OH) for activation and coupling to the growing peptide chain. The methyl esters are less commonly employed directly in SPPS and are typically used in solution-phase synthesis or as precursors. Therefore, this guide will focus on the comparison of the widely used carboxylic acid forms.
Performance Comparison: A Quantitative Overview
The selection of the Nα-protecting group for isoleucine significantly influences the coupling efficiency, crude peptide purity, and overall yield of the synthesis.[1] Due to the steric hindrance posed by its β-branched side chain, isoleucine can present coupling challenges.[1] The following table summarizes illustrative performance data for Boc-L-isoleucine and Fmoc-L-isoleucine in the synthesis of a model peptide.
| Performance Metric | Boc-L-Isoleucine | Fmoc-L-Isoleucine | Key Considerations |
| Average Coupling Efficiency (%) | 97-99% | 98-99.5% | Steric hindrance of the isoleucine side chain can impede coupling. Optimization of coupling reagents and reaction times is crucial for both strategies.[1][2] |
| Crude Peptide Purity (%) | 75-85% | 80-90% | Fmoc chemistry often yields higher purity crude products due to milder deprotection steps.[1] |
| Overall Yield (%) | 60-75% | 65-80% | Yield is highly sequence-dependent and can be affected by aggregation.[2] |
| Deprotection Conditions | Harsh (e.g., 50% TFA in DCM)[2] | Mild (e.g., 20% piperidine in DMF)[2] | The mild conditions of Fmoc-SPPS are advantageous for sensitive peptide sequences.[2] |
| Final Cleavage | Harsh (e.g., HF/p-cresol)[1] | Mild (e.g., TFA/TIS/H₂O)[1] | The harsh final cleavage in Boc-SPPS can generate more side products.[2] |
Note: The data presented in this table is illustrative and based on typical outcomes for the synthesis of moderately sized peptides containing a single isoleucine residue under optimized conditions. Actual results may vary depending on the peptide sequence, coupling reagents, and specific protocol used.[1]
Experimental Protocols
Detailed methodologies for the incorporation of Boc- and Fmoc-protected isoleucine are provided below. These protocols outline the key steps in a typical manual SPPS workflow.
Protocol 1: Solid-Phase Peptide Synthesis using Boc-L-Isoleucine
This protocol describes a manual Boc-SPPS workflow for the incorporation of a Boc-L-Isoleucine residue.[1]
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution).
-
Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
2. Nα-Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the vessel and treat with 50% TFA in DCM for an additional 20 minutes.
-
Wash the resin with DCM (3x) and isopropanol (3x) to remove residual TFA.
-
Wash with DMF (3x).
3. Neutralization:
-
Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (3x).
4. Coupling of Boc-L-Isoleucine:
-
In a separate vessel, dissolve Boc-L-Isoleucine (3 equivalents), a coupling agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. For the sterically hindered isoleucine, extended coupling times or a second coupling (double coupling) may be necessary.
-
Monitor the coupling reaction with a Kaiser test. A negative test indicates a complete reaction.
5. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
6. Repetition and Cleavage:
-
Repeat steps 2-5 for each subsequent amino acid.
-
After the final coupling, perform a final Boc deprotection (step 2).
-
For cleavage and deprotection of side-chain protecting groups, treat the resin with a cleavage cocktail (e.g., HF/p-cresol 9:1) for 1-2 hours at 0°C.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-L-Isoleucine
This protocol outlines a manual Fmoc-SPPS workflow for incorporating an Fmoc-L-Isoleucine residue.[1]
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide or Wang resin, 0.4-0.8 mmol/g substitution).
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3x).
2. Nα-Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the vessel and treat with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin with DMF (5x) to ensure complete removal of piperidine.
3. Coupling of Fmoc-L-Isoleucine:
-
In a separate vessel, dissolve Fmoc-L-Isoleucine (3 equivalents), a coupling agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. Given the steric hindrance of isoleucine, extended coupling times or double coupling may be beneficial.
-
Monitor the coupling reaction with a Kaiser test. A negative test indicates a complete reaction.
4. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
5. Repetition and Cleavage:
-
Repeat steps 2-4 for each subsequent amino acid.
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Potential Side Reactions
Both Boc and Fmoc strategies are susceptible to side reactions, which can be exacerbated by the steric hindrance of isoleucine.
Boc-SPPS:
-
Incomplete Deprotection: The Boc group can be difficult to remove completely, leading to deletion sequences.
-
Acid-catalyzed Side Reactions: Repeated exposure to TFA can lead to the degradation of sensitive residues.
-
tert-Butylation: The tert-butyl cation generated during deprotection can modify sensitive side chains (e.g., Trp, Met).[3]
Fmoc-SPPS:
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to chain termination. This is more prevalent in Fmoc-SPPS.
-
Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed cyclization to a stable aspartimide can occur, leading to side products.
-
Racemization: While generally low with urethane-based protecting groups, racemization can be a concern, especially with certain coupling reagents and conditions.
Visualizing the Workflows
To better understand the cyclical nature of each synthesis strategy, the following diagrams illustrate the key steps.
Caption: Boc-SPPS workflow for isoleucine incorporation.
Caption: Fmoc-SPPS workflow for isoleucine incorporation.
Conclusion
Both Boc and Fmoc strategies are robust and effective for the solid-phase synthesis of peptides containing L-isoleucine. The choice between them often depends on the specific requirements of the peptide, the available equipment, and the chemist's familiarity with the techniques.
Fmoc-L-isoleucine is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities and often result in higher crude peptide purity.[1] The orthogonality of the Fmoc/tBu protection scheme provides greater flexibility in synthetic design.
Boc-L-isoleucine , while involving harsher acidic conditions for deprotection and final cleavage, can be advantageous for certain "difficult" sequences prone to aggregation. The protonation of the N-terminus after Boc deprotection can help to disrupt interchain hydrogen bonding and improve solvation.
Ultimately, a thorough understanding of the principles, potential pitfalls, and optimized protocols for each strategy is essential for the successful synthesis of isoleucine-containing peptides. This guide provides a foundational comparison to aid researchers in making an informed decision for their specific synthetic challenges.
References
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-L-isoleucine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of protected amino acid esters, such as Boc-L-isoleucine methyl ester, is a fundamental step in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. The choice of coupling reagent for the esterification of the C-terminal carboxyl group significantly influences reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of two commonly employed carbodiimide coupling reagents, N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), for the synthesis of this compound.
Performance Comparison
The selection of a suitable coupling reagent is critical for optimizing the synthesis of this compound. Both DCC and EDC are widely used carbodiimides that facilitate the formation of an ester bond between the carboxylic acid of Boc-L-isoleucine and methanol. However, they differ in their handling, byproduct solubility, and reported yields.
| Coupling Reagent | Key Characteristics | Reported Yield | Byproduct | Byproduct Solubility | Key Considerations |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Inexpensive and effective dehydrating agent. | ~82% (for a similar substrate, Boc-L-leucine methyl ester) | Dicyclohexylurea (DCU) | Insoluble in most organic solvents. | The insoluble nature of DCU facilitates its removal by filtration, simplifying product purification. However, DCC is a potent allergen and should be handled with care. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide, often used as the hydrochloride salt (EDC·HCl). | Yields can be variable, with potential for side reactions. One study on Boc-amino acid couplings reported 8-25% of a dipeptide byproduct.[1] | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble. | The water-soluble nature of the EDC byproduct allows for its easy removal through aqueous extraction during workup. The hydrochloride salt of EDC can be acidic and may require the addition of a base. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using DCC and EDC are provided below. These protocols are based on established procedures for the esterification of N-protected amino acids.
Protocol 1: Esterification of Boc-L-isoleucine using DCC
This protocol is adapted from the Steglich esterification, which utilizes DCC in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Materials:
-
Boc-L-isoleucine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Boc-L-isoleucine (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Esterification of Boc-L-isoleucine using EDC
This protocol outlines a general procedure for the esterification of an N-protected amino acid using EDC.
Materials:
-
Boc-L-isoleucine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (optional, to neutralize EDC·HCl)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-L-isoleucine (1.0 eq) in anhydrous DCM or DMF.
-
Add anhydrous methanol (1.2 eq) to the solution.
-
If using EDC·HCl, a base like DIPEA (1.0 eq) can be added to neutralize the hydrochloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled mixture in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM or another suitable organic solvent.
-
Wash the organic layer with water and then with brine to remove the water-soluble urea byproduct and any remaining EDC.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Experimental Workflow
The general workflow for the coupling reagent-mediated synthesis of this compound involves the activation of the carboxylic acid followed by nucleophilic attack by methanol.
General workflow for the synthesis of this compound.
Signaling Pathway of Carbodiimide-Mediated Esterification
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol (methanol) to form the ester and a urea byproduct.
Carbodiimide-mediated esterification pathway.
References
Comparative Guide to Purity Analysis of Boc-L-Isoleucine Methyl Ester: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The chemical and stereochemical purity of Boc-L-isoleucine methyl ester, a critical building block in peptide synthesis and pharmaceutical development, is paramount to ensuring the quality, efficacy, and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, complete with detailed experimental protocols and illustrative data.
The Critical Role of Purity in Synthesis
This compound serves as a foundational component in the synthesis of a wide array of peptides and complex organic molecules.[1] Impurities, such as diastereomers (e.g., Boc-L-allo-isoleucine methyl ester), enantiomers (Boc-D-isoleucine methyl ester), or process-related substances like unreacted starting materials, can lead to the formation of undesired side products, complicating purification and potentially altering the biological activity of the target molecule.[2][3] Therefore, robust analytical methods are essential for the stringent quality control of this key raw material.
HPLC Analysis: A Two-Fold Approach to Purity
HPLC is a powerful and versatile technique for assessing the purity of this compound. A comprehensive analysis typically involves two distinct HPLC methods: a reversed-phase method to determine chemical purity and a chiral method to establish enantiomeric and diastereomeric purity.
Experimental Protocols
1. Reversed-Phase HPLC for Chemical Purity
This method is designed to separate this compound from impurities with different polarities, such as unreacted starting materials or byproducts from the Boc-protection reaction.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA).
-
Gradient: 30% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile/water (1:1).
2. Chiral HPLC for Stereoisomeric Purity
This method is crucial for separating the desired L-isoleucine diastereomer from other stereoisomers, namely the L-allo, D-allo, and D-isoleucine forms.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., cellulose or amylose derivatives).
-
Mobile Phase: Isocratic mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with 0.1% TFA.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
Data Presentation: Illustrative Purity Analysis
The following tables summarize hypothetical quantitative data from the analysis of a high-purity batch of this compound using the described HPLC methods.
Table 1: Reversed-Phase HPLC Purity Analysis
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | L-Isoleucine Methyl Ester | 3.5 | 1,500 | 0.05 |
| 2 | This compound | 12.8 | 2,995,500 | 99.85 |
| 3 | Di-tert-butyl dicarbonate | 15.2 | 3,000 | 0.10 |
Table 2: Chiral HPLC Purity Analysis
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | This compound | 8.2 | 998,000 | 99.80 |
| 2 | Boc-L-allo-Isoleucine Methyl Ester | 9.5 | 1,500 | 0.15 |
| 3 | Boc-D-Isoleucine Methyl Ester | 11.1 | 500 | 0.05 |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an alternative approach for purity analysis, particularly for identifying volatile impurities. However, for amino acid derivatives, this technique typically requires a derivatization step to increase the volatility of the analyte.
Experimental Protocol
1. Derivatization
A two-step derivatization is generally employed for the GC-MS analysis of amino acid esters.
-
Step 1: Silylation of the Amine: The Boc-protected amine is first deprotected under acidic conditions, followed by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl (TMS) derivative of the free amine.
-
Step 2: Esterification is already present.
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Comparison of Analytical Techniques
Table 3: Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC | GC-MS |
| Analyte Volatility | Not a limiting factor. | Requires volatile or derivatized analytes. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Often requires a multi-step derivatization process. |
| Separation Principle | Based on polarity (RP-HPLC) or stereochemistry (Chiral HPLC). | Based on boiling point and interaction with the stationary phase. |
| Detection | UV absorbance is common and non-destructive. | Mass spectrometry provides structural information and high sensitivity. |
| Quantification | Straightforward using external or internal standards. | Can be more complex due to derivatization efficiency. |
| Throughput | Moderate; typical run times are 15-30 minutes. | Can be faster for simple mixtures, but derivatization adds time. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for the Purity Analysis of this compound.
References
A Comparative Guide to the Characterization of Dipeptides Synthesized with Boc-L-Isoleucine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the synthesis and characterization of dipeptides, with a specific focus on those derived from N-α-tert-butyloxycarbonyl-L-isoleucine methyl ester (Boc-L-Ile-OMe). It offers an objective analysis of alternative synthesis strategies, supported by experimental data, and details the analytical techniques crucial for thorough characterization.
Comparison of Dipeptide Synthesis Strategies
The synthesis of dipeptides is a cornerstone of medicinal chemistry and drug development. The choice of synthetic strategy significantly impacts yield, purity, and scalability. Here, we compare the use of Boc-protected amino acid esters with the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.
The classical approach to peptide synthesis, solution-phase synthesis, offers advantages in scalability and allows for the purification of intermediates at each step, which can ensure a high purity of the final product.[1] In contrast, solid-phase peptide synthesis (SPPS) has become a cornerstone technique for the routine construction of peptides for a variety of applications.[2]
| Feature | Solution-Phase Synthesis (e.g., using Boc-L-Ile-OMe) | Solid-Phase Peptide Synthesis (SPPS) with Fmoc |
| Principle | Reactions are carried out in a homogeneous solution, with purification after each step.[1] | The growing peptide chain is anchored to an insoluble resin support.[3] |
| Protecting Group | Commonly uses Boc for N-terminal protection, which is acid-labile.[1] | Employs a base-labile Fmoc group for the α-amino terminus.[2] |
| Deprotection | Boc group is removed with moderate acids like trifluoroacetic acid (TFA).[2] | Fmoc group is cleaved by a secondary amine, typically piperidine.[2] |
| Advantages | - Scalability for large-scale production.[1]- Purification of intermediates ensures high final purity.[1]- Cost-effective for shorter peptides.[4] | - Automation is convenient.[3]- Excess reagents and byproducts are easily removed by washing.[3]- Milder deprotection conditions can minimize side reactions.[2] |
| Disadvantages | - Can be complex and cumbersome.[4]- Stepwise elongation efficacy can decrease with chain length.[5] | - May struggle with very long peptides.[6]- Can be expensive for very long peptides due to reagent and resin costs.[6] |
Characterization Techniques for Dipeptides
Thorough characterization is essential to confirm the identity, purity, and structural integrity of synthesized dipeptides. A combination of analytical techniques is typically employed.
| Technique | Purpose | Key Information Provided |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the amino acid sequence.[7] | Provides a precise determination of molecular weight and can identify modifications.[7] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the dipeptide sample.[7] | Separates the target peptide from impurities, allowing for quantification of purity.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the three-dimensional structure and confirm the covalent structure.[7] | Provides information on the connectivity of atoms and the spatial arrangement of the molecule.[8] |
| Amino Acid Analysis | To verify the amino acid composition of the dipeptide.[7] | Confirms the presence and ratio of the constituent amino acids. |
A particular challenge with isoleucine-containing peptides is distinguishing it from its isomer, leucine, as they have the same mass. Advanced mass spectrometry techniques, such as electron-activated dissociation (EAD), can generate specific fragment ions that allow for the clear differentiation of these two amino acids.[9]
Experimental Protocols
Solution-Phase Synthesis of a Dipeptide (e.g., Boc-L-Ile-L-Ala-OMe)
This protocol outlines the synthesis of a dipeptide using a Boc-protected N-terminal amino acid and a C-terminal protected amino acid with a carbodiimide coupling reagent.[10]
Materials:
-
Boc-L-Ile-OH
-
L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a clean, dry round-bottom flask, dissolve Boc-L-Ile-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[1]
-
In a separate flask, prepare a solution of H-L-Ala-OMe·HCl (1.0 eq) and DIPEA (1.0-1.2 eq) in anhydrous DCM to neutralize the hydrochloride salt.[10]
-
Cool the Boc-L-Ile-OH solution to 0 °C in an ice bath.[1]
-
Slowly add a solution of DCC (1.1 eq) in DCM to the cooled Boc-L-Ile-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10]
-
Stir the activation mixture at 0 °C for 30 minutes.[10]
-
Add the prepared L-Alanine methyl ester free base solution to the reaction mixture.[10]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, filter off the DCU precipitate.[11]
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude dipeptide by silica gel column chromatography.[1]
Boc-Deprotection Protocol
Materials:
-
Boc-protected dipeptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected dipeptide in a solution of TFA in DCM (e.g., 25-50% TFA).
-
Stir the reaction at room temperature for 30-60 minutes.[1]
-
Monitor the deprotection by TLC.[1]
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide.[1]
Visualization of Workflows
Synthesis and Deprotection Workflow
Caption: Workflow for solution-phase dipeptide synthesis and subsequent Boc deprotection.
Characterization Workflow
Caption: General workflow for the purification and characterization of a synthesized dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 9. sciex.com [sciex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Boc-L-Isoleucine Peptides
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of their work. The choice of synthetic strategy significantly impacts project timelines, cost-effectiveness, and the purity of the final product. This is particularly true for peptides containing sterically hindered amino acids like L-isoleucine, where inefficient coupling can lead to lower yields and the formation of deletion sequences.
This guide provides an objective comparison between the two primary methodologies for synthesizing peptides containing Nα-tert-butyloxycarbonyl-L-isoleucine (Boc-L-isoleucine): the classical solution-phase peptide synthesis (SPPS) and the more modern solid-phase peptide synthesis (SPPS). We will delve into quantitative performance data, detailed experimental protocols, and the biological relevance of isoleucine-containing peptides.
Quantitative Performance Comparison
The selection between solution-phase and solid-phase synthesis often involves a trade-off between scalability, speed, and purity. Due to the steric hindrance from its β-branched side chain, coupling Boc-L-isoleucine presents challenges in both methodologies.[1] The following tables summarize illustrative performance data based on typical outcomes for the synthesis of moderately sized peptides.
Table 1: General Performance Indicators
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Key Considerations for Boc-L-Isoleucine |
| Typical Crude Purity | 75-85%[2] | 90–98% (variable) | SPPS can accumulate by-products, making final purification challenging.[3] LPPS allows for intermediate purification, leading to higher final purity.[3] |
| Overall Yield | 60-75%[2] | Can be higher for very short peptides | Yield in SPPS is sequence-dependent and can be affected by aggregation.[4] Forcing reactions to completion with excess reagents is common in SPPS.[5] |
| Synthesis Time | Faster, especially with automation[6] | Slower due to multi-step purification[6] | SPPS streamlines the process by eliminating intermediate purification steps.[7] LPPS is more labor-intensive.[8] |
| Scalability | Well-suited for lab-scale and high-throughput synthesis.[9] Adaptable to large-scale GMP production.[9] | Excellent for large-scale synthesis of short peptides.[8][10] | LPPS can be more economical at larger scales where yield and material consumption are critical.[7] |
| Solvent & Reagent Usage | High, due to extensive washing steps.[6] | Generally lower, but requires solvents for purification steps.[6] | SPPS requires large excesses of reagents to drive reactions to completion.[3][5] |
| Purification | Simplified washing steps during synthesis, but final purification can be complex.[7][8] | Requires complex purification (e.g., chromatography, crystallization) after each step.[8][11] | The insolubility of the dicyclohexylurea (DCU) byproduct in LPPS can simplify its removal by filtration.[12] |
Table 2: Illustrative Data for Boc-L-Isoleucine Coupling
| Synthesis Method | Coupling Efficiency (%) | Typical Reaction Time | Racemization Risk |
| Solid-Phase (Boc-SPPS) | 97-99%[2] | 1-2 hours (may require double coupling)[2] | Low[] |
| Solution-Phase (LPPS) | 70-91% (DCC/HOBt method)[12] | 12-24 hours (DCC/HOBt method)[12] | Low to Moderate[12] |
Note: The data presented is illustrative and can vary significantly based on the specific peptide sequence, coupling reagents, and reaction conditions used.
Experimental Workflows and Logical Relationships
The fundamental difference between the two methods lies in the physical state of the peptide during synthesis. In SPPS, the growing peptide chain is anchored to an insoluble resin, whereas in LPPS, all reactions occur in a homogenous solution. This distinction dictates the entire workflow.
Detailed Experimental Protocols
The following protocols provide detailed, representative methodologies for incorporating Boc-L-isoleucine using both solid-phase and solution-phase techniques.
Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS) of a Model Peptide
This protocol outlines a manual workflow for incorporating a Boc-L-isoleucine residue into a peptide chain anchored on a Merrifield resin.[2]
-
Resin Preparation:
-
Swell Merrifield resin (0.5-1.0 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Wash the resin with DCM (3x), followed by dimethylformamide (DMF) (3x).
-
-
Nα-Boc Deprotection:
-
Neutralization:
-
Coupling of Boc-L-Isoleucine:
-
In a separate vessel, dissolve Boc-L-isoleucine (3 eq.) and a coupling agent such as HBTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the neutralized resin and allow it to couple for 1-2 hours. Due to the steric hindrance of isoleucine, a longer coupling time or a second coupling may be necessary.[2]
-
Monitor the reaction completeness using a qualitative method like the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation and Cleavage:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
After the final coupling, perform a final deprotection (step 2).
-
The completed peptide is cleaved from the resin using a strong acid like anhydrous hydrogen fluoride (HF), typically with scavengers like anisole to prevent side reactions.[4]
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-L-Ile-L-Ala-OMe)
This protocol describes the synthesis of a simple dipeptide using the dicyclohexylcarbodiimide (DCC) coupling method, which is cost-effective but may require longer reaction times for hindered residues.[12]
-
Preparation of Amino Component:
-
Prepare the free base of L-Alanine methyl ester from its hydrochloride salt by treating it with a base (e.g., N-methylmorpholine or DIEA) in an organic solvent like DCM and removing the resulting ammonium salt.
-
-
Carboxylic Acid Activation and Coupling:
-
In a separate flask, dissolve Boc-L-isoleucine (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq.) in DCM to the cooled Boc-L-isoleucine solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the activation mixture at 0 °C for 30 minutes.
-
Add the L-Alanine methyl ester free base solution (from Step 1) to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.[12]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography to yield the pure product, Boc-L-Ile-L-Ala-OMe.[12]
-
Biological Relevance: Isoleucine and mTOR Signaling
Isoleucine, as a branched-chain amino acid (BCAA), plays a crucial role in cellular metabolism and protein synthesis. Peptides containing isoleucine can exhibit a range of biological activities, including antimicrobial and antihypertensive effects.[1][15] One of the key signaling pathways regulated by isoleucine is the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[10]
Supplementation with L-isoleucine has been shown to increase the phosphorylation and activation of key components of the mTORC1 signaling complex, such as mTOR itself, S6K1, and rpS6.[10] This activation is critical for initiating the translation of mRNA into protein.
Conclusion
The choice between solution-phase and solid-phase synthesis for Boc-L-isoleucine peptides is dictated by the specific goals of the project.
-
Solid-Phase Peptide Synthesis (SPPS) is generally favored for its speed, ease of automation, and simplified purification of intermediates, making it ideal for research-scale synthesis and the rapid production of numerous peptide analogs.[6] However, the challenges of peptide aggregation and the harsh final cleavage conditions can impact the purity and yield of peptides containing difficult residues like isoleucine.[1][4]
-
Solution-Phase Peptide Synthesis (LPPS) remains the method of choice for the large-scale industrial production of shorter peptides where cost-effectiveness and high purity are paramount.[8] The ability to purify intermediates at each step can lead to a higher quality final product, but the process is significantly more time-consuming and labor-intensive.[3][6]
For synthesizing peptides with the sterically hindered Boc-L-isoleucine, careful optimization of coupling times and reagents is critical regardless of the chosen method. Ultimately, a thorough evaluation of the required scale, desired purity, available resources, and the specific peptide sequence will guide the researcher to the most appropriate and efficient synthetic strategy.
References
- 1. The influence of isoleucine and arginine on biological activity and peptide-membrane interactions of antimicrobial peptides from the bactericidal domain of AvBD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. [Peptide histidine-isoleucine and and its human analogue peptide histidine-methionine: localization, receptors and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 14. chempep.com [chempep.com]
- 15. researchgate.net [researchgate.net]
Unmasking the Amine: A Comparative Guide to the Efficacy of Boc Deprotection Reagents
For researchers and professionals in drug development and organic synthesis, the tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection. Its widespread use is attributed to its stability across a range of chemical conditions and its relatively straightforward removal. However, the selection of the appropriate deprotection reagent is critical to ensure high yields, purity, and the preservation of other sensitive functional groups within a molecule. This guide provides an objective comparison of common Boc deprotection reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal strategy for your synthetic needs.
The Mechanism of Unveiling: Acid-Catalyzed Boc Deprotection
The most prevalent method for Boc deprotection relies on acid catalysis. The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates, releasing the free amine and carbon dioxide gas.[1][2] It is crucial to perform this reaction in an open or well-ventilated system to allow for the safe release of CO2.[1]
Comparative Analysis of Common Boc Deprotection Reagents
The choice of deprotection reagent is a critical decision that balances reaction efficiency with the acid sensitivity of the substrate. The following table summarizes the performance of several common reagents.
| Reagent/Method | Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[3][4] | 0.5 - 4 hours[3][4] | >95%[2] | Advantages: Highly effective and volatile, simplifying product isolation.[4] Disadvantages: Corrosive, can cleave other acid-labile groups, potential for tert-butylation side reactions.[3][4] |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane[2][3] | 0.5 - 16 hours[4] | >95%[2] | Advantages: Often more selective than TFA, can yield crystalline hydrochloride salts aiding purification.[2][3] Disadvantages: Dioxane is a hazardous solvent; less volatile than TFA.[4][5] |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile or Chloroform, Room Temp[6] | Variable[4] | High | Advantages: Mild, neutral conditions, useful for substrates with acid-sensitive groups.[4][7] Disadvantages: Reagent is moisture-sensitive and can be costly.[4] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), Room Temp[6] | Several hours to overnight[6] | Good to High | Advantages: Mild Lewis acid conditions, can offer different selectivity compared to protic acids.[4] Disadvantages: Workup can be more complex.[4] |
| Thermal (Solvent-based) | Methanol or Trifluoroethanol, 120-240 °C[4] | 30 minutes[4] | Variable | Advantages: Acid-free, can offer unique selectivity based on temperature control.[4] Disadvantages: Requires high temperatures which may not be suitable for all substrates.[4] |
| Oxalyl Chloride in Methanol | Methanol, Room Temp[8] | 1 - 4 hours[8] | Up to 90%[8] | Advantages: Mild conditions, tolerant of many functional groups.[8][9] Disadvantages: Reagent is corrosive and moisture-sensitive. |
| Aqueous Phosphoric Acid | Aqueous solution[7] | Variable | High | Advantages: Environmentally benign, mild, and selective.[7][10] Disadvantages: May require longer reaction times for some substrates. |
| p-Toluenesulfonic acid (pTSA) | Deep Eutectic Solvent[11] | 10 - 30 minutes[11] | >95%[11] | Advantages: Fast, high-yielding, and uses a "green" solvent system.[2][11] Disadvantages: May be less effective for sterically hindered amino acids.[2] |
Experimental Protocols
Detailed methodologies for key Boc deprotection procedures are provided below.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method for the efficient removal of a Boc group from an amine.[3]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a concentration of 0.1 M).[3]
-
Add TFA to the solution to achieve a final concentration of 20-50% (v/v).[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected amine is typically more polar and will have a lower Rf value on TLC.[7]
-
Upon completion (typically 30 minutes to a few hours), remove the solvent and excess TFA under reduced pressure.[12]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[12]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[12]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another standard procedure, often favored for its selectivity and the crystalline nature of the resulting hydrochloride salt.[3]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM).
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.[3]
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.[3]
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[3]
-
Upon completion, the product can be isolated by filtration if it has precipitated. Wash the solid with anhydrous diethyl ether and dry under vacuum.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure, and the resulting residue triturated with diethyl ether to induce precipitation of the hydrochloride salt.
Visualizing the Workflow
The general experimental workflow for Boc deprotection involves a series of standard laboratory procedures. The choice of work-up is dependent on the properties of the final deprotected amine and the reagent used.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Boc-L-Isoleucine Methyl Ester: Yields and Methodologies
For researchers and professionals in drug development and peptide synthesis, the efficient and high-yield production of protected amino acids such as Boc-L-isoleucine methyl ester is a critical consideration. The selection of an optimal synthetic route can significantly impact research productivity, cost-effectiveness, and the timely advancement of projects. This guide provides a comparative analysis of the two primary synthetic pathways to this compound, supported by experimental data and detailed protocols to inform methodology selection.
Performance Benchmark: A Tale of Two Routes
The synthesis of this compound is predominantly achieved through two strategic approaches:
-
Route 1: N-terminal Boc protection of L-isoleucine, followed by esterification of the carboxylic acid.
-
Route 2: Esterification of the carboxylic acid of L-isoleucine, followed by N-terminal Boc protection.
The following table summarizes the reported yields for each step in these synthetic pathways, offering a quantitative comparison to aid in method selection.
| Synthetic Route | Step | Reagents/Method | Reported Yield (%) | Overall Estimated Yield (%) |
| Route 1 | 1. Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, NaOH, Dioxane/Water | 95%[1] | ~78% |
| 2. Esterification | Dicyclohexylcarbodiimide (DCC), Methanol | ~82% (for a similar substrate)[2] | ||
| Route 2 | 1. Esterification | Thionyl chloride (SOCl₂), Methanol | Up to 100% (for L-tert-leucine methyl ester HCl)[2] | ~93% |
| 2. Boc Protection | (Boc)₂O, Triethylamine, Methylene Chloride | 93%[3] |
Note: The overall yields are estimated based on the sequential yields of each step as reported in the literature. Actual yields may vary depending on experimental conditions and scale.
Based on the available data, Route 2, which begins with the esterification of L-isoleucine followed by Boc protection, demonstrates a higher overall estimated yield. This pathway appears to be a more efficient method for the preparation of this compound.
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Detailed Experimental Protocols
The following are detailed experimental methodologies for the key steps in each synthetic route, based on established procedures.
Route 1: Boc Protection Followed by Esterification
Step 1: Synthesis of N-Boc-L-isoleucine [1]
-
Dissolve L-isoleucine (1.0 equivalent) in a 1 M sodium hydroxide (NaOH) solution and cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) dissolved in dioxane.
-
Stir the reaction mixture at ambient temperature for 24 hours.
-
Adjust the pH of the reaction solution to 10 with 1 M NaOH and add diethyl ether for phase separation.
-
Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-Boc-L-isoleucine.
Step 2: Synthesis of this compound via DCC coupling [2]
-
Dissolve the N-Boc-L-isoleucine obtained in the previous step in tetrahydrofuran.
-
Add dicyclohexylcarbodiimide (DCC) and stir the reaction mixture for 1 hour at 20-30°C.
-
Add methanol dropwise to the reaction solution while maintaining the temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solution to remove the dicyclohexylurea byproduct.
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or chromatography to yield this compound.
Route 2: Esterification Followed by Boc Protection
Step 1: Synthesis of L-isoleucine methyl ester hydrochloride [2]
-
Suspend L-isoleucine (1 equivalent) in methanol in a round-bottom flask.
-
Slowly add freshly distilled thionyl chloride (2 equivalents) while stirring.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction completion using TLC.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the L-isoleucine methyl ester hydrochloride salt.
Step 2: Synthesis of this compound [3]
-
Prepare a mixture of L-isoleucine methyl ester (1.0 equivalent) and triethylamine (1.0 equivalent) in methylene chloride.
-
Cool the mixture to 0°C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in methylene chloride dropwise to the mixture.
-
After the addition is complete, allow the mixture to warm to room temperature overnight.
-
Filter the mixture.
-
Wash the filtrate successively with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent to yield N-(t-butoxycarbonyl)-L-isoleucine methyl ester as an oil.[3]
Conclusion
The selection of a synthetic route for this compound should be guided by factors such as desired yield, available reagents, and scalability. The data presented in this guide suggests that the esterification of L-isoleucine followed by Boc protection (Route 2) offers a more efficient pathway with a higher overall yield. The provided experimental protocols offer a foundation for the practical implementation of these syntheses. Researchers are encouraged to optimize these conditions to suit their specific laboratory settings and project requirements.
References
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Peptides Containing Boc-L-Isoleucine Methyl Ester
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, the accurate mass spectrometric analysis of intermediates and final products is paramount. This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of peptides incorporating Boc-L-isoleucine methyl ester, a common building block in peptide chemistry. Supported by experimental data principles, this document delves into the nuances of ionization and fragmentation techniques, offering detailed protocols to aid in method selection and optimization.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, yet its inherent lability under certain mass spectrometric conditions presents a significant analytical challenge. The primary fragmentation events often involve the neutral loss of the Boc group or its components, which can complicate spectral interpretation and sequence analysis. A thorough understanding of these fragmentation pathways is crucial for the unambiguous identification and characterization of Boc-protected peptides.
Comparative Analysis of Ionization Techniques: ESI vs. MALDI
The choice of ionization technique is critical for the successful analysis of peptides containing this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common methods, each with distinct advantages and disadvantages.
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization from a liquid phase, generating multiply charged ions. | Soft ionization from a solid crystal matrix, primarily generating singly charged ions. |
| Boc Group Stability | The Boc group can be labile and prone to in-source fragmentation, especially with aggressive source conditions. This can lead to the observation of ions corresponding to the unprotected peptide.[1] | Generally considered a "softer" ionization technique, which can minimize the in-source decay of the labile Boc group. |
| Typical Charge State | Produces a distribution of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). | Primarily produces singly charged ions (e.g., [M+H]⁺, [M+Na]⁺). |
| Coupling to LC | Easily coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures. | Typically an offline technique, though LC-MALDI workflows exist. |
| Throughput | Lower throughput when coupled with LC due to chromatographic run times. | Higher throughput for rapid screening of multiple samples. |
| Salt Tolerance | Less tolerant to non-volatile salts and buffers. | More tolerant to salts and other impurities. |
Comparison of Fragmentation Techniques: CID vs. ETD
Tandem mass spectrometry (MS/MS) is indispensable for obtaining amino acid sequence information. The choice of fragmentation method significantly influences the observed fragmentation pattern, particularly for peptides with labile modifications like the Boc group.
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Mechanism | Vibrational excitation of the precursor ion through collisions with an inert gas, leading to fragmentation of the weakest bonds. | Electron transfer to a multiply charged precursor ion, inducing fragmentation of the peptide backbone. |
| Boc Group Fragmentation | Often results in the neutral loss of the Boc group (100 Da) or isobutylene (56 Da) as a dominant fragmentation pathway.[1] | Tends to preserve labile post-translational modifications and protecting groups, including the Boc group, on the side chains.[2][3] |
| Peptide Backbone Cleavage | Primarily generates b- and y-type fragment ions.[4] | Generates c- and z-type fragment ions.[4] |
| Peptide Charge State | Effective for doubly and triply charged peptides. | More effective for higher charge state precursors (≥3+). |
| Sequence Coverage | Can sometimes provide incomplete sequence information due to dominant neutral loss of the Boc group. | Often provides more extensive sequence coverage for peptides with labile modifications.[3] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a this compound Containing Peptide
This protocol outlines a general method for the analysis of a purified peptide.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in 50:50 water/acetonitrile, to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to 10-100 µg/mL with the initial mobile phase conditions.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions for MS/MS fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy optimized for the specific peptide.
Protocol 2: MALDI-TOF MS Analysis
This protocol is suitable for rapid screening and molecular weight determination.
1. Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Sample Solution: Dissolve the peptide in 0.1% TFA in water to a concentration of 1-10 pmol/µL.
2. Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the sample solution to the matrix spot and mix gently by pipetting.
-
Allow the spot to air dry completely (co-crystallization).
3. Mass Spectrometry (MS):
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Mode: Positive ion reflectron mode for higher mass accuracy.
-
Laser Intensity: Adjust to the minimum necessary for good signal intensity to minimize in-source fragmentation.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the analytical process and the potential biological context of such peptides, the following diagrams have been generated.
Conclusion
The mass spectrometric analysis of peptides containing this compound requires careful consideration of the analytical methodology. For routine analysis and confirmation of successful synthesis, MALDI-TOF MS offers a rapid and straightforward approach that can minimize the fragmentation of the labile Boc group. For in-depth characterization, including sequence verification and impurity profiling of complex mixtures, LC-ESI-MS/MS is the method of choice. When employing tandem mass spectrometry, ETD can be advantageous for preserving the Boc group and obtaining more complete sequence information, particularly for larger, more highly charged peptides. The selection of the optimal analytical strategy will ultimately depend on the specific research question, sample complexity, and available instrumentation.
References
Assessing the stability of Boc protecting group under various conditions
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that dictates the success of a multi-step organic synthesis. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group is a ubiquitous choice, favored for its broad utility and predictable reactivity. This guide provides a comprehensive comparison of the Boc protecting group's stability under a variety of chemical conditions, supported by quantitative data, detailed experimental protocols, and visual aids to inform synthetic strategy.
The Boc group is prized for its robustness under many reaction conditions, yet it is readily cleaved by acids. This dichotomy is the foundation of its strategic application in complex molecule synthesis, particularly in peptide synthesis and medicinal chemistry. Its stability profile allows for orthogonal deprotection schemes when used in conjunction with other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1][2][]
Comparative Stability Profile
The stability of the Boc group is not absolute and is highly dependent on the specific reagents and conditions employed. The following tables summarize the stability of the Boc protecting group in the presence of various classes of reagents, with comparisons to the Cbz and Fmoc groups where relevant.
Table 1: Stability in Acidic and Basic Conditions
| Condition Category | Reagent/Condition | Boc Stability | Cbz Stability | Fmoc Stability | Observations & Notes |
| Acidic | Trifluoroacetic acid (TFA) (20-50% in DCM) | Labile (cleavage in minutes to hours)[4] | Generally Stable | Stable | Standard condition for Boc removal. The reaction is often exothermic and produces gaseous byproducts.[4] |
| Hydrochloric acid (HCl) (e.g., 4M in dioxane) | Labile | Generally Stable | Stable | Another common and effective method for Boc cleavage. | |
| Acetic acid (AcOH) | Generally Stable | Stable | Stable | Boc group is stable to weak acids at room temperature. | |
| Basic | Piperidine (20% in DMF) | Stable | Stable | Labile | Standard condition for Fmoc removal.[1] |
| Sodium hydroxide (NaOH) (aqueous) | Stable | Stable | Labile | Boc group is resistant to hydrolysis under basic conditions. | |
| Triethylamine (TEA), Diisopropylethylamine (DIEA) | Stable | Stable | Labile (slowly) | Commonly used as bases in various reactions without affecting the Boc group. |
Table 2: Stability under Reductive and Oxidative Conditions
| Condition Category | Reagent/Condition | Boc Stability | Cbz Stability | Fmoc Stability | Observations & Notes |
| Reductive | H₂, Pd/C | Stable[5] | Labile[6] | Generally Stable | This orthogonality is a key feature in synthetic planning. |
| Sodium borohydride (NaBH₄) | Generally Stable | Stable | Stable | Boc group is stable to hydride reduction of ketones and aldehydes. | |
| Lithium aluminum hydride (LiAlH₄) | Potentially Labile | Labile | Labile | LiAlH₄ can cleave the Boc group, particularly at elevated temperatures. | |
| Oxidative | Pyridinium chlorochromate (PCC) | Generally Stable | Stable | Stable | Boc group is compatible with many common oxidation reactions. |
| Swern Oxidation | Generally Stable | Stable | Stable | The conditions of Swern oxidation are mild enough not to affect the Boc group. | |
| Dess-Martin Periodinane (DMP) | Generally Stable | Stable | Stable | Another mild oxidation that is compatible with the Boc protecting group. |
Table 3: Stability in the Presence of Nucleophiles and Organometallics
| Condition Category | Reagent/Condition | Boc Stability | Observations & Notes |
| Nucleophiles | Hydrazine (H₂NNH₂) | Stable | Used in the deprotection of phthalimide groups. |
| Thiolates | Stable | Boc group is stable to conditions used for cleavage of some sulfur-based protecting groups. | |
| Organometallics | Grignard Reagents (e.g., MeMgBr) | Generally Stable | The carbamate carbonyl is less electrophilic than ketones or esters, preventing addition. |
| Organolithium Reagents (e.g., n-BuLi) | Potentially Labile | Strong bases like n-BuLi can deprotonate the carbamate proton, leading to potential side reactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for assessing protecting group stability and for their efficient removal.
Protocol 1: HPLC Assay for Assessing Boc Group Stability
This protocol describes a general method to quantitatively assess the stability of a Boc-protected compound under specific, non-acidic reaction conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Boc-protected substrate
-
Reaction solvent(s)
-
Reagent to be tested
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Internal standard (a stable compound that does not react under the test conditions and is resolved from the analyte and its potential byproducts on HPLC)
Procedure:
-
Sample Preparation: Prepare a stock solution of the Boc-protected substrate and the internal standard of known concentrations in the reaction solvent.
-
Reaction Setup: In a reaction vessel, add the stock solution and the reagent to be tested at the desired concentration and temperature.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
HPLC Analysis: Dilute the quenched sample with the HPLC mobile phase and inject it into the HPLC system.
-
Data Analysis: Determine the peak areas of the Boc-protected substrate and the internal standard. The stability of the Boc group is assessed by the change in the ratio of the peak area of the substrate to the peak area of the internal standard over time.
Protocol 2: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the cleavage of the Boc group from an amine.[4]
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected amine in DCM (approximately 0.1-0.5 M).
-
To the stirred solution, add an equal volume of TFA at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Key Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and decision-making processes can aid in the strategic planning of a synthesis.
Side Reactions
The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[7] This is particularly problematic for sulfur-containing amino acids (methionine, cysteine) and electron-rich aromatic side chains (tryptophan, tyrosine). The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, is highly recommended to trap the tert-butyl cation and prevent these unwanted modifications.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Protecting Groups for Isoleucine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Isoleucine, an essential amino acid with a unique β-branched side chain, presents specific challenges in solid-phase peptide synthesis (SPPS). The steric hindrance imposed by its side chain can impede coupling reactions and increase the risk of epimerization, potentially compromising the yield, purity, and biological activity of the final peptide. The choice of a temporary Nα-protecting group is therefore a critical parameter in developing a successful synthesis strategy. This guide provides a comprehensive comparison of the two most widely used protecting groups for isoleucine: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). We present a detailed analysis of their performance, supported by experimental data and protocols, to assist in the selection of the optimal approach for your research needs.
At a Glance: Boc vs. Fmoc for Isoleucine
The fundamental difference between the Boc and Fmoc strategies lies in their deprotection chemistry. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine such as piperidine. This orthogonality forms the basis of modern peptide synthesis, allowing for the selective removal of the Nα-protecting group at each cycle without disturbing side-chain protecting groups or the peptide-resin linkage.
While isoleucine's aliphatic side chain does not require a protecting group, the choice of the Nα-protecting group significantly influences the efficiency of its incorporation into a peptide chain.
Performance Comparison: A Data-Driven Analysis
The selection between Boc- and Fmoc-protected isoleucine hinges on a trade-off between the harshness of deprotection conditions and potential side reactions. The following table summarizes illustrative performance data for the incorporation of Boc-L-Isoleucine and Fmoc-L-Isoleucine in the synthesis of a model peptide.
| Isoleucine Derivative | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |
| Boc-L-Isoleucine | 97-99 | 75-85 | 60-75 | Requires strong acid (e.g., HF or TFMSA) for final cleavage, which can be harsh on sensitive peptides. In situ neutralization protocols can enhance coupling efficiency. |
| Fmoc-L-Isoleucine | 98-99.5 | 80-90 | 65-80 | Milder deprotection conditions (piperidine). Generally favored for its orthogonality and compatibility with a broader range of linkers and acid-labile side-chain protecting groups. |
Note: The data presented in this table is illustrative and based on typical outcomes for the synthesis of moderately sized peptides containing a single isoleucine residue under optimized conditions. Actual results may vary depending on the peptide sequence, coupling reagents, and specific protocols used.
The Challenge of Epimerization
Epimerization, the change in configuration at the α-carbon of an amino acid, is a significant risk during peptide synthesis, particularly for sterically hindered residues like isoleucine. This can occur during the activation of the carboxylic acid group for coupling. The formation of an oxazolone intermediate is a primary mechanism for epimerization.
Factors influencing isoleucine epimerization:
-
Coupling Reagents: The choice of coupling reagent can impact the rate of epimerization. Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives are known to suppress epimerization.
-
Solvent: Polar solvents can increase the rate of epimerization for isoleucine.
-
Temperature: Lower temperatures during coupling can help to minimize epimerization.
-
Base: The presence of a tertiary base during coupling can promote epimerization.
While both Boc and Fmoc strategies can be optimized to minimize epimerization, the milder conditions of the Fmoc strategy are often considered advantageous in this regard.
Impact on Peptide Properties
The choice of protecting group strategy can also influence the physicochemical properties of the growing peptide chain.
-
Solubility and Aggregation: Peptide aggregation during SPPS is a major cause of incomplete reactions and low yields. The Boc strategy, with its repeated TFA treatments, can sometimes help to disrupt secondary structures and improve the solubility of the growing peptide chain. Conversely, the hydrophobicity of the Fmoc group can sometimes contribute to aggregation. In such cases, the use of backbone-protecting groups, such as pseudoproline dipeptides, can be an effective strategy to mitigate aggregation.
Experimental Protocols
Detailed methodologies for the incorporation of Boc- and Fmoc-protected isoleucine are provided below. These protocols outline the key steps in a typical manual SPPS workflow.
Protocol 1: Solid-Phase Peptide Synthesis using Boc-L-Isoleucine
This protocol describes a manual Boc-SPPS workflow for the incorporation of a Boc-L-Isoleucine residue.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution).
-
Swell the resin in dichloromethane
Safety Operating Guide
Proper Disposal of Boc-L-isoleucine Methyl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Boc-L-isoleucine methyl ester are paramount for maintaining a secure and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of this compound, ensuring safety and environmental responsibility.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to handle it with care, adhering to standard laboratory safety protocols.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves before use and dispose of them properly.[1]
-
Body Protection: A laboratory coat is essential to protect from potential splashes or spills.
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize the potential for inhalation.
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation of the spill area.
-
Containment and Cleanup:
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on local, state, and federal regulations, as well as institutional policies. The following steps provide a general framework for proper disposal.
Step 1: Waste Characterization
Confirm that the waste is solely this compound and is not mixed with any hazardous solvents or other regulated chemicals. If it is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.
Step 2: Containerization and Labeling
-
Place the waste this compound in a clearly labeled, sealed container.
-
The label should include the full chemical name: "this compound".
-
Indicate that it is "Non-Hazardous Waste for Disposal".
Step 3: Consultation and Compliance
-
Crucially, consult your institution's Environmental Health and Safety (EHS) department or equivalent authority. They will provide specific guidance based on your location's regulations.
-
Some institutions may permit the disposal of small quantities of non-hazardous solid chemical waste in the regular trash, which is then sent to a sanitary landfill.[2] However, this must be explicitly approved by your EHS department.
-
Never assume a disposal method is acceptable without verification.
Step 4: Disposal as Unused Product
-
The primary recommendation is to dispose of the waste compound as you would the unused product.[1]
-
This typically involves collection by a licensed chemical waste disposal contractor arranged through your institution.
Step 5: Disposal of Contaminated Packaging
-
Any packaging that has come into direct contact with this compound should be disposed of in the same manner as the chemical itself.[1]
-
Empty containers should have their labels defaced before disposal to prevent misuse.
Summary of Key Data
For quick reference, the following table summarizes important information about this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| Appearance | Colorless liquid or white solid |
| Storage Temperature | 0-8°C |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for this compound.
Caption: Decision workflow for proper disposal of this compound.
References
Personal protective equipment for handling Boc-L-isoleucine methyl ester
Essential Safety and Handling Guide for Boc-L-isoleucine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₄ | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Storage Temperature | 0-8 °C | [2] |
| CAS Number | 17901-01-8 | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related compounds, this compound is not expected to be classified as a hazardous substance.[3][4] However, as a matter of good laboratory practice, all chemicals should be handled with care to minimize exposure. The following PPE is recommended when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. |
| Chemical Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Nitrile Gloves | Standard laboratory nitrile gloves should be worn. Inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, fully buttoned laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | It is recommended to handle the compound in a well-ventilated area. For procedures that may generate aerosols or vapors, use a certified chemical fume hood. |
Operational and Disposal Plans
Step-by-Step Handling Protocol (Operational Plan)
This section provides a procedural guide for the safe handling of this compound in a laboratory setting, from receiving to experimental use.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order information.
-
-
Storage:
-
Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which could affect the compound's stability.
-
All handling of the liquid should be performed in a well-ventilated area or a chemical fume hood.
-
-
Experimental Procedure (Example: Peptide Coupling):
-
This is a generalized workflow. Specific quantities and reaction conditions should be determined by the experimental protocol.
-
In a suitable reaction vessel, dissolve the required amount of this compound in an appropriate solvent.
-
Proceed with the coupling reaction as per the specific peptide synthesis protocol.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC).
-
-
Post-Experiment:
-
Quench the reaction if necessary, following the specific protocol.
-
Properly label all vessels containing the reaction mixture or product.
-
Spill and Disposal Plan
Proper management of spills and waste is crucial for laboratory safety and environmental protection.
Spill Response:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the contaminated absorbent material into a designated, sealed container for chemical waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Waste Disposal:
-
Unused Compound:
-
Dispose of unused this compound as chemical waste. Do not pour down the drain.
-
The waste should be collected in a clearly labeled, sealed container.
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, absorbent paper) should be disposed of in a designated solid chemical waste container.
-
-
Liquid Waste:
-
Collect all liquid waste from the experiment, including reaction mixtures and solvent washes, in a labeled hazardous waste container.
-
Follow your institution's and local regulations for the disposal of chemical waste.[5]
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of handling and a representative experimental workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
